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Ruthenium(2+)

Cat. No.: B1229993
CAS No.: 22541-59-9
M. Wt: 101.1 g/mol
InChI Key: YAYGSLOSTXKUBW-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Ruthenium(II) Research Paradigms

The organometallic chemistry of ruthenium emerged later than that of its lighter congener, iron. researchgate.net A significant turning point was the discovery of ferrocene (B1249389) in 1951, which spurred broad interest in organometallic research and led to the synthesis of ruthenocene just a year later. researchgate.net Initially, research often drew parallels between the chemistries of iron, ruthenium, and osmium, the three elements in group 8 of the periodic table. researchgate.net It became evident that ruthenium complexes often exhibit greater stability in their hydrido-metal and alkyl-metal bonds compared to analogous iron compounds. researchgate.net

A notable early development in the biological application of ruthenium complexes came in 1980, when the anticancer activity of cis-Ru(NH₃)₄(Cl)₂ was first studied. mdpi.com This discovery opened a new paradigm, shifting the focus of some researchers towards the medicinal potential of ruthenium compounds. Over the decades, numerous ruthenium complexes have been synthesized and screened for their therapeutic properties. mdpi.comnih.gov

The development of "piano-stool" configured Ru(II)-arene complexes, such as those of the RAED and RAPTA types, marked another significant evolution in the field. nih.gov These complexes, featuring a facial-capping arene ligand, offered a versatile platform for tuning steric and electronic properties. researchgate.net This design has been instrumental in the development of catalysts and potential therapeutic agents. nih.govfrontiersin.org More recently, research has expanded to include the encapsulation of Ru(II) complexes within nanomaterials, a strategy aimed at improving their delivery and targeting in biological systems. nih.govscienceopen.com This represents a modern paradigm in the application of ruthenium chemistry, merging the principles of coordination chemistry with nanoscience. nih.govscienceopen.com

Significance of Ruthenium(II) in Contemporary Inorganic and Organometallic Research

Ruthenium(II) complexes are of paramount importance in modern inorganic and organometallic chemistry due to their diverse applications, which stem from their unique electronic and structural properties. researchgate.netrsdjournal.org A key area of significance is catalysis. Ruthenium(II) complexes are effective catalysts for a wide range of organic transformations, including hydrogenation, transfer hydrogenation, and olefin metathesis. researchgate.netresearchgate.net The ability to systematically modify the ligand sphere around the ruthenium center allows for fine-tuning of catalytic activity and selectivity. acs.org

In the realm of materials science, Ru(II) polypyridyl complexes are celebrated for their photophysical and electrochemical properties. mdpi.comdiva-portal.org Complexes such as [Ru(bpy)₃]²⁺ and its derivatives are well-known for their strong luminescence and reversible redox behavior, making them ideal candidates for applications in light-emitting diodes, sensors, and as photosensitizers in solar energy conversion and photodynamic therapy. mdpi.comdiva-portal.org The metal-to-ligand charge transfer (MLCT) transitions in these complexes are central to their functionality. mdpi.com

Furthermore, the field of medicinal inorganic chemistry continues to be a major driver of Ruthenium(II) research. bohrium.comuct.ac.za Inspired by the success of platinum-based anticancer drugs, scientists have explored Ru(II) complexes as potential alternatives with different mechanisms of action and potentially reduced side effects. nih.govmdpi.com These complexes can interact with biological targets such as DNA and proteins, and their activity can be modulated by ligand design. nih.govmdpi.com Some Ru(II) complexes have shown promise not only as anticancer agents but also in antiviral and antibacterial applications. nih.govresearchgate.net The development of multifunctional complexes that can, for instance, combine therapeutic and imaging properties, represents a frontier in this area. scienceopen.com

Methodological Approaches in Ruthenium(II) Complex Investigations

A comprehensive understanding of Ruthenium(II) complexes relies on a suite of sophisticated analytical and computational techniques. These methods provide crucial insights into the synthesis, structure, bonding, and reactivity of these compounds.

Spectroscopic and Spectrometric Techniques: A variety of spectroscopic methods are routinely employed to characterize Ru(II) complexes. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the organic ligands coordinated to the ruthenium center. mdpi.comrsc.org ³¹P NMR is particularly important for complexes containing phosphine (B1218219) ligands. acs.orgacs.org

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the ligands, which can shift upon coordination to the metal. mdpi.comrsc.org UV-Vis spectroscopy provides information about the electronic transitions within the complex, most notably the metal-to-ligand charge transfer (MLCT) bands that are characteristic of many Ru(II) polypyridyl complexes. mdpi.commdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight and composition of the complexes. mdpi.comrsc.org

Computational Studies: Density Functional Theory (DFT) and other computational methods have become indispensable tools for investigating the electronic structure, bonding, and reactivity of Ruthenium(II) complexes. rsc.orgmdpi.com These theoretical approaches can be used to:

Predict and interpret spectroscopic data, such as UV-Vis absorption spectra. rsc.org

Elucidate reaction mechanisms, including photochemical processes and catalytic cycles. mdpi.com

Study the nature of interactions between Ru(II) complexes and biological molecules like DNA. mdpi.comnih.gov

Explore the properties of excited states, which is crucial for understanding the photophysics of these complexes. mdpi.com

The synergy between these experimental and computational methodologies provides a powerful framework for advancing the field of Ruthenium(II) coordination chemistry. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ru+2 B1229993 Ruthenium(2+) CAS No. 22541-59-9

Properties

CAS No.

22541-59-9

Molecular Formula

Ru+2

Molecular Weight

101.1 g/mol

IUPAC Name

ruthenium(2+)

InChI

InChI=1S/Ru/q+2

InChI Key

YAYGSLOSTXKUBW-UHFFFAOYSA-N

SMILES

[Ru+2]

Canonical SMILES

[Ru+2]

Other CAS No.

12501-45-0

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ruthenium Ii Complexes

Ligand-Exchange Protocols for Ruthenium(II) Precursors

Ligand-exchange reactions are a cornerstone of Ruthenium(II) coordination chemistry, providing a versatile method for modifying the coordination sphere of a metal center. These protocols typically involve the substitution of one or more ligands on a pre-existing Ruthenium(II) precursor with new ligands. The lability of the leaving group and the nucleophilicity of the incoming ligand are key factors that govern the reaction kinetics and thermodynamics.

A common precursor for ligand exchange is cis-[Ru(bpy)₂Cl₂], where the two chloride ligands are readily displaced by a variety of incoming ligands. For instance, the synthesis of dinuclear Ruthenium(II) complexes can be achieved through ligand exchange. The complex Cl(terpy)Ru(tpphz)Ru(terpy)Cl₂ is obtained via the reaction between RuCl₂(terpy)DMSO and a tetrapyrido[3,2-α:2′,3′-c:3′′,2′′-h:2′′,3′′-j]phenazine (tpphz) bridging ligand. researchgate.net Similarly, the exchange of ligands between Ru(phen)₂tpphz₂ and RuCl₂(terpy)DMSO yields (phen)₂Ru(tpphz)Ru(terpy)Cl₃. researchgate.net

Another important class of precursors is the arene ruthenium dimers, such as [Ru(p-cymene)Cl₂]₂. The chloride bridges in these dimers can be cleaved by donor ligands to form mononuclear complexes of the type [Ru(p-cymene)Cl₂(L)], where L is a monodentate ligand. nih.gov This strategy has been employed to synthesize a range of complexes with ligands like 2-aminobenzonitrile (B23959) and 2-aminopyridine. nih.gov

The choice of solvent and reaction conditions can significantly influence the outcome of ligand-exchange reactions. For example, the synthesis of carboxylate ruthenium complexes from RuCl₂(PPh₃)₃ can be achieved by exchanging the chloride ligands with carboxylate groups. A mechanochemical approach involving manual grinding of the reactants offers a solventless and efficient alternative to traditional solution-based methods. mdpi.com

Systematic studies on ligand exchange are crucial for understanding the formation of complex structures like metal-organic frameworks (MOFs). In the synthesis of the Ru(II,II)-HKUST-1 MOF, the choice of diruthenium tetracarboxylate precursor, [Ru₂(RCO₂)₄], and the modulator (a free carboxylic acid) plays a critical role. rsc.orgrsc.org Carboxylate ligand exchange test reactions have indicated that a match in the pKa values between the precursor's ligand and the 1,3,5-benzenetricarboxylate (BTC) linker is important for successful framework formation. rsc.orgrsc.org

Table 1: Examples of Ruthenium(II) Precursors and Ligand Exchange Reactions

PrecursorIncoming Ligand(s)ProductReference
cis-[Ru(bpy)₂Cl₂]3-bromo-1,10-phenanthroline derivatives[Ru(bpy)₂(N,N-donor)]²⁺ mdpi.com
[Ru(p-cymene)Cl₂]₂2-aminobenzonitrile[Ru(p-cymene)Cl₂(2abn)] nih.gov
RuCl₂(PPh₃)₃Sodium acetate (B1210297)[Ru(OAc)₂(PPh₃)₂] mdpi.com
[Ru₂(OAc)₄Cl]1,3,5-benzenetricarboxylic acidRu(II,II)-HKUST-1 rsc.orgrsc.org
RuCl₂(terpy)DMSOtpphz[Cl(terpy)Ru(tpphz)Ru(terpy)Cl]²⁺ researchgate.net

Direct Synthesis Routes to Diverse Ruthenium(II) Coordination Compounds

Direct synthesis routes offer an alternative to ligand-exchange protocols, often starting from simple ruthenium salts like RuCl₃·3H₂O. These methods typically involve the simultaneous coordination of multiple ligands to the ruthenium center in a one-pot reaction.

For instance, the synthesis of half-sandwich arene ruthenium complexes can be achieved by reacting the chloro-bridged dimeric arene ruthenium complex, [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂, with appropriate ligands. nih.gov The reaction with 1H-benzimidazole-2-carboxylic acid in a methanol/acetonitrile (B52724) mixture unexpectedly leads to the formation of two neutral mononuclear complexes: [(η⁶-p-cymene)RuCl(bimCOO)] and [(η⁶-p-cymene)RuCl₂(bim)], the latter resulting from the decarboxylation of the starting ligand. nih.gov

Heating a mixture of a tridentate NNN ligand with Ru(PPh₃)₃Cl₂ in toluene (B28343) under reflux is a direct method to obtain novel air-stable Ruthenium(II) complexes in high yields (82–87%). rsc.org This approach has been used to synthesize complexes with ligands such as bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. rsc.org

The synthesis of arene-ruthenium complexes can also be accomplished by heating alcohol solutions of 1,3- or 1,4-cyclohexadiene (B1204751) with ruthenium trichloride, which results in the formation of the (benzene)ruthenium dichloride dimer through dehydrogenation of an intermediate diene complex. wikipedia.org Another direct approach is the reaction of metal carbonyls with arenes. For example, Cr(CO)₆ reacts directly with benzene (B151609) to form the piano stool complex Cr(C₆H₆)(CO)₃, a principle that can be extended to ruthenium. wikipedia.org

The synthesis of mixed-ligand polypyridyl complexes can also be achieved through direct routes. For example, a series of mixed ligand complexes of Ruthenium(II) containing 5-methylphenanthroline and trimethylamino-5-methylphenanthroline have been synthesized using common methods for ruthenium polypyridine complexes. nih.gov

Table 2: Examples of Direct Synthesis of Ruthenium(II) Complexes

Ruthenium SourceLigand(s)ProductYieldReference
RuCl₃·3H₂O2,2′-bipyridine, 5-methyl-1,10-phenanthroline[Ru(bpy)₂(mephen)]²⁺- nih.gov
[(η⁶-p-cymene)Ru(μ-Cl)Cl]₂1H-benzimidazole-2-carboxylic acid[(η⁶-p-cymene)RuCl(bimCOO)]- nih.gov
Ru(PPh₃)₃Cl₂bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine[RuCl₂(NNN)(PPh₃)]82-87% rsc.org
RuCl₃·3H₂O1,3-cyclohexadiene[(η⁶-C₆H₆)RuCl₂]₂- wikipedia.org

Stereoselective and Enantioselective Synthesis of Chiral Ruthenium(II) Architectures

The development of stereoselective and enantioselective synthetic methods for chiral Ruthenium(II) complexes is of paramount importance for their application in asymmetric catalysis and as chiral probes. These methods aim to control the spatial arrangement of ligands around the ruthenium center, leading to the formation of a specific stereoisomer.

One strategy involves the use of chiral ligands to induce stereoselectivity. For example, the treatment of the acetate complex [Ru(η¹-OAc)(η²-OAc)((R,R)-Skewphos)(CO)] with 1,10-phenanthroline (B135089) (phen) affords the cationic derivative [Ru(η¹-OAc)(CO)((R,R)-Skewphos)(phen)]OAc as a single stereoisomer in 91% yield. nih.gov The chirality of the diphosphine ligand dictates the stereochemical outcome of the reaction.

Another approach is the diastereoselective synthesis of arene Ruthenium(II) complexes containing chiral tethers. Enantiomerically pure cyclic (R,R)-sulfates can be transformed into novel enantiopure (S,S)-2,4-R₂-1-(3-phenylpropyl)phosphetane ligands. These ligands react with [{RuCl₂(η⁶-C₆H₅COOMe)}₂] to form mononuclear σ-complexes, which then undergo an intramolecular arene ligand displacement to yield tethered complexes. Subsequent nucleophilic substitution of a chloride ligand with an amine, assisted by NaPF₆, proceeds with good diastereoselectivity (de = 84–88%). fau.de

The enantioselective synthesis of P-chiral (η⁶-arene)ruthenium(II) complexes has been achieved using enantiomerically pure orthometalated palladium(II) amine complexes as templates. acs.org The P-chiral ligands are first synthesized and then reacted with [{(η⁶-arene)RuCl₂}₂] in the presence of AgCF₃SO₃ to form enantiomerically pure [(η⁶-arene)Ru(II)(P~P)Cl]CF₃SO₃ complexes, which are chiral at the ruthenium center. acs.org

Planar chiral ruthenium catalysts, particularly those derived from cyclopentadienyl (B1206354) (Cp) and η⁶-arene scaffolds, are also of significant interest. nih.gov Their synthesis often involves the de novo synthesis of a chiral ligand followed by complexation to the ruthenium center. nih.gov

Table 3: Examples of Stereoselective Synthesis of Chiral Ruthenium(II) Complexes

Chiral SourceRuthenium PrecursorProductStereoselectivityReference
(R,R)-Skewphos[Ru(η¹-OAc)(η²-OAc)((R,R)-Skewphos)(CO)][Ru(η¹-OAc)(CO)((R,R)-Skewphos)(phen)]OAcSingle stereoisomer nih.gov
(S,S)-2,4-R₂-1-(3-phenylpropyl)phosphetane[{RuCl₂(η⁶-C₆H₅COOMe)}₂][RuCl(aniline){(S,S)-phosphetane-arene}]⁺de = 84-88% fau.de
P-chiral phosphine (B1218219) ligands[{(η⁶-arene)RuCl₂}₂][(η⁶-arene)Ru(II)(P~P)Cl]⁺Enantiomerically pure acs.org

High-Yield Synthetic Strategies for Functionalized Ruthenium(II) Systems

The development of high-yield synthetic strategies is crucial for the practical application of functionalized Ruthenium(II) systems. These strategies often involve the use of efficient coupling reactions, optimized reaction conditions, and robust precursor complexes.

"Click" chemistry has emerged as a powerful tool for the high-yield synthesis of functionalized ligands and their corresponding Ruthenium(II) complexes. Novel air-stable Ruthenium(II) complexes bearing tridentate NNN ligands, prepared via click chemistry from inexpensive and commercially available reagents, have been synthesized in yields of 82–87%. rsc.org The ruthenium complexes were obtained by heating the Ru(PPh₃)₃Cl₂ precursor with the tridentate NNN ligand in toluene. rsc.org

The synthesis of the labile Ru-NHC complex, RuCl₂(p-cymene)(H₂IMes), has been achieved in 96% isolated yield through a controlled reaction of [RuCl₂(p-cymene)]₂ with H₂IMes. acs.org The key to this high-yield synthesis is the slow infusion of the free carbene solution into a suspension of the ruthenium dimer at ambient temperature, protected from light, and at sufficient dilution to allow for stoichiometric control and prevent bimolecular decomposition. acs.org This complex serves as a valuable precursor for the concise, high-yield synthesis of second-generation olefin metathesis catalysts. acs.org

The synthesis of Ruthenium(II) polypyridyl oligomer hybrid structures with reduced graphene oxide for optoelectronic applications also employs high-yield steps. For example, the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461) can be achieved with a 95% yield. mdpi.com Subsequent condensation and coupling reactions lead to the desired functionalized materials.

A general and efficient mechanochemical synthetic approach for the synthesis of valuable ruthenium carboxylate complexes has been developed. mdpi.com This method, which involves the manual grinding of [RuCl₂(PPh₃)₃] and a metal carboxylate, provides good yields in very short reaction times, offering a sustainable alternative to solvent-based syntheses. mdpi.com

Table 4: Examples of High-Yield Synthesis of Functionalized Ruthenium(II) Systems

ProductPrecursorsSynthetic StrategyYieldReference
[RuCl₂(NNN)(PPh₃)]Ru(PPh₃)₃Cl₂, NNN ligandClick chemistry ligand synthesis, thermal reaction82-87% rsc.org
RuCl₂(p-cymene)(H₂IMes)[RuCl₂(p-cymene)]₂, H₂IMesSlow addition of free carbene96% acs.org
1,10-phenanthroline-5,6-dione1,10-phenanthroline, KBr, H₂SO₄, HNO₃Oxidation95% mdpi.com
[Ru(OAc)₂(PPh₃)₂][RuCl₂(PPh₃)₃], NaOAcMechanochemical synthesis (manual grinding)~69% mdpi.com

Exploration of Novel Ligand Scaffolds for Ruthenium(II) Complexation

The design and synthesis of novel ligand scaffolds are central to advancing the chemistry of Ruthenium(II) complexes. New ligands can impart unique electronic, steric, and photophysical properties to the resulting complexes, leading to enhanced reactivity, selectivity, and functionality.

Asymmetric bidentate polypyridyl ligands, such as 2-(2-pyridyl)-1,8-naphthyridine (pynp), have been incorporated into dicarbonyl–ruthenium(II) complexes. nih.gov The synergistic effects of these asymmetric ligands and the coordination geometry on the reactivities of the complexes have been investigated. The order of introduction of different bidentate ligands (e.g., pynp and phenanthroline) can be used to control the formation of specific isomers. nih.gov

Polyamino-phenanthroline ligands have been developed for the synthesis of Ruthenium(II) complexes that can act as sensors for metal ions. mdpi.com These complexes, bearing a polyamine chain directly linked to the phenanthroline core, are emissive in aqueous media, and their structure can be readily modified to detect various analytes. mdpi.com

The use of "click" chemistry has facilitated the synthesis of novel tridentate NNN ligands based on 1,2,3-triazole scaffolds. rsc.org These ligands are easily prepared from readily available starting materials and have been used to synthesize air-stable Ruthenium(II) complexes with excellent activity in the hydrogenation of ketones and aldehydes. rsc.org

P-chiral phosphine ligands have been synthesized enantioselectively and incorporated into (η⁶-arene)ruthenium(II) complexes. acs.org These ligands, which are chiral at the phosphorus atom, lead to the formation of ruthenium complexes that are also chiral at the metal center. acs.org

The exploration of hetero-difunctional S,N-donor ligands, such as 2-mercapto-5-methyl-1,3,5-thiadiazole, has led to the synthesis of novel Ruthenium(II) complexes containing thiolate ligands. researchgate.net Reactions of [RuH(CO)Cl(PPh₃)₃] and [RuCl₂(PPh₃)₃] with these ligands have yielded neutral complexes with κ²-S,N-bonded ligands. researchgate.net

Table 5: Examples of Novel Ligand Scaffolds for Ruthenium(II) Complexation

Ligand ScaffoldKey FeaturesResulting Complex PropertiesReference
2-(2-pyridyl)-1,8-naphthyridine (pynp)Asymmetric bidentate polypyridylControl over isomer formation, tunable reactivity nih.gov
Polyamino-phenanthrolinesPolyamine chain on phenanthrolineEmissive in aqueous media, potential for ion sensing mdpi.com
1,2,3-triazole-based NNN ligandsTridentate, prepared via click chemistryAir-stable complexes, catalytic activity in hydrogenation rsc.org
P-chiral phosphinesChirality at the phosphorus atomEnantiomerically pure complexes, chiral at ruthenium acs.org
Mercapto-thiadiazolesS,N-donor thiolate ligandsκ²-S,N-coordination, potential for redox activity researchgate.net

Electronic Structure and Bonding in Ruthenium Ii Complexes

Ligand Field Theory and Molecular Orbital Analysis of Ruthenium(II) Coordination Environments

Ligand Field Theory (LFT), an extension of crystal field theory, incorporates principles of molecular orbital theory to describe the interaction between the metal ion and its ligands. wikipedia.org In an octahedral environment, the most common coordination geometry for Ru(II), the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). gauthmath.comlibretexts.org The energy separation between these sets is denoted as Δo (the octahedral ligand field splitting parameter).

For a d⁶ ion like Ru(II), the filling of these orbitals depends on the magnitude of Δo relative to the spin-pairing energy (P).

Low-Spin Configuration: When surrounded by strong-field ligands (e.g., cyanide, bipyridine), Δo is large and exceeds the energy required to pair electrons. Consequently, all six d-electrons occupy the lower-energy t₂g orbitals, resulting in a t₂g⁶eg⁰ configuration. gauthmath.com This configuration is diamagnetic, with a total spin (S) of 0.

High-Spin Configuration: In the presence of weak-field ligands (e.g., halides), Δo is smaller than the pairing energy. To minimize electron-electron repulsion, electrons will occupy the higher-energy eg orbitals before pairing up in the t₂g orbitals. This leads to a t₂g⁴eg² configuration with four unpaired electrons, resulting in a paramagnetic complex with S = 2. brainly.com

Molecular Orbital (MO) theory provides a more detailed picture of the bonding by considering the overlap of metal and ligand orbitals. In an octahedral Ru(II) complex, the ligand orbitals of appropriate symmetry combine with the metal's 4d, 5s, and 5p orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. The t₂g orbitals of the metal are often non-bonding or slightly π-bonding/antibonding, while the eg orbitals are σ-antibonding. The six d-electrons of Ru(II) typically occupy the non-bonding and/or π-bonding molecular orbitals derived primarily from the metal t₂g set.

Influence of Ligand Design on Metal-Ligand Interactions

The σ-donating and π-accepting capabilities of the ligands are particularly important.

σ-Donation: Stronger σ-donating ligands increase the electron density on the metal center, leading to stronger metal-ligand bonds and a larger Δo.

π-Acceptance: Ligands with low-lying π* orbitals, such as polypyridyl ligands, can accept electron density from the metal's filled t₂g orbitals through back-bonding. researchgate.net This interaction strengthens the metal-ligand bond and increases Δo.

A systematic variation of ligand substituents can fine-tune the electronic properties of the complex. For instance, in a series of [Ru(phen)₂(X-Sal)]BF₄ complexes, where X represents different substituents on the salicylaldehyde (B1680747) ligand, the electronic nature of X influences the cytotoxicity of the complexes. nih.govacs.org Similarly, in polypyridyl complexes, electron-donating or electron-withdrawing groups on the bipyridine ligands can be used to tune redox potentials and excited-state energies. acs.orgsemanticscholar.org

The steric bulk of the ligands can also have a significant impact. For example, methylation of bipyridine ligands in [Ru(m-bpy)₃]²⁺ lowers the effective ligand field strength, which can alter the photophysical properties by stabilizing metal-centered (MC) excited states. acs.orgnih.gov

Table 1: Effect of Ligand Substituents on the Redox Potentials of [Ru(4,4′-R₂-bpy)₂(4,4′-(PO₃H₂)₂-bpy)]²⁺ Complexes. acs.org
Substituent (R)E₁/₂(Ru³⁺/²⁺) (V vs. Ag/AgCl)
OCH₃0.85
CH₃0.95
H1.05
Br1.15

Characterization of Spin States and Magnetic Properties in Ruthenium(II) Systems

As discussed, Ru(II) complexes can exist in either a low-spin (S=0) or a high-spin (S=2) state, depending on the ligand field strength. The vast majority of Ru(II) complexes, particularly with nitrogen- and carbon-donating ligands, are low-spin and therefore diamagnetic. High-spin Ru(II) complexes are rare and typically require weak-field ligands.

The magnetic properties of Ru(II) complexes are determined by the presence of unpaired electrons.

Diamagnetic Complexes (Low-Spin): These complexes have no unpaired electrons (t₂g⁶ configuration) and are repelled by a magnetic field.

Paramagnetic Complexes (High-Spin): These complexes possess unpaired electrons (t₂g⁴eg² configuration) and are attracted to a magnetic field. The magnetic moment can be estimated using the spin-only formula, μs = √[n(n+2)], where n is the number of unpaired electrons. For a high-spin Ru(II) complex with four unpaired electrons, the expected spin-only magnetic moment is approximately 4.90 Bohr magnetons.

While most mononuclear Ru(II) complexes are low-spin, some dinuclear Ru(II) complexes can exhibit interesting magnetic properties. For example, paddlewheel-type diruthenium complexes can have a triplet (S=1) ground state. researchgate.net

In some cases, a delicate balance between the ligand field strength and spin-pairing energy can lead to spin-crossover (SCO) behavior, where the complex can switch between low-spin and high-spin states in response to external stimuli such as temperature or pressure. However, SCO is less common for 4d elements like ruthenium compared to 3d elements due to the generally larger ligand field splitting and smaller spin-pairing energies for second-row transition metals.

Relativistic Effects in Ruthenium(II) Electronic Structure Calculations

For heavier elements like ruthenium, relativistic effects become significant and can influence the electronic structure and properties of their complexes. aip.org The primary relativistic effects are the scalar relativistic effect and spin-orbit coupling.

Scalar Relativistic Effects: These arise from the high velocity of the core electrons, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. For ruthenium, this results in a stabilization and contraction of the inner shell orbitals and a destabilization and expansion of the 4d valence orbitals. aip.org This can affect bond lengths, bond strengths, and molecular polarizabilities.

Spin-Orbit Coupling (SOC): This is the interaction between the spin and orbital angular momenta of an electron. In Ru(II) complexes, SOC can become significant, especially in the context of excited states. acs.orgacs.org It can mix states of different spin multiplicities, for example, singlet and triplet states. This mixing is crucial for understanding the photophysical properties of many Ru(II) complexes, such as the efficient intersystem crossing from singlet to triplet metal-to-ligand charge transfer (MLCT) excited states observed in many polypyridyl complexes. arxiv.org The spin-orbit coupling constant for ruthenium is considerable, influencing the fine structure of electronic states. researchgate.net

Accurate theoretical calculations of the electronic structure of Ru(II) complexes, therefore, often require the inclusion of relativistic effects to provide results that are in good agreement with experimental data. researchgate.net These effects are particularly important for understanding phenomena such as phosphorescence and the rates of intersystem crossing. arxiv.orgnih.gov

Photophysical and Photochemical Processes in Ruthenium Ii Systems

Light Absorption Phenomena and Electronic Transitions in Ruthenium(II) Complexes

Ruthenium(II) polypyridyl complexes are renowned for their strong absorption of light in the visible region of the electromagnetic spectrum. mdpi.com This absorption is primarily due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. mdpi.commdpi.comnih.govdiva-portal.org The energy and intensity of these transitions are highly dependent on the nature of the ligands and the solvent environment. mdpi.comresearchgate.net

In addition to MLCT bands, Ruthenium(II) complexes can also exhibit ligand-centered (LC) π-π* transitions, typically occurring at higher energies in the ultraviolet region. mdpi.comdiva-portal.org Metal-centered (MC) or ligand-field (LF) transitions, which involve the redistribution of electrons within the metal d-orbitals, are also possible but are often weaker and may be masked by the more intense MLCT and LC bands. diva-portal.orgnih.gov

The absorption properties of these complexes can be systematically modified. For instance, the introduction of electron-withdrawing groups on the ligands can lead to a red-shift of the MLCT absorption band, allowing for the harvesting of lower-energy photons. mdpi.com Dinuclear and trinuclear ruthenium complexes have been developed to increase molar absorption coefficients, enhancing their light-harvesting capabilities. rsc.orgumons.ac.be

Metal-to-Ligand Charge Transfer (MLCT) State Dynamics

Upon absorption of a photon and promotion to a singlet MLCT (¹MLCT) state, a series of rapid dynamic processes occur. nih.gov One of the most significant is intersystem crossing (ISC) to the triplet MLCT (³MLCT) state. nih.gov This process is remarkably efficient in Ruthenium(II) complexes due to the heavy atom effect of the ruthenium center, which facilitates spin-orbit coupling. The ISC typically occurs on the femtosecond to picosecond timescale. nih.govrsc.org

The initial photoexcited state can be delocalized over multiple equivalent ligands. mdpi.com However, interaction with the solvent and vibrational relaxation processes can lead to the localization of the excited electron onto a single ligand within hundreds of femtoseconds. nih.govresearchgate.net This charge localization is a critical step that influences the subsequent photophysical and photochemical pathways. rsc.orgresearchgate.net

The dynamics within the ³MLCT manifold are also complex. Vibrational cooling, the process by which the excited molecule dissipates excess vibrational energy to its surroundings, occurs on the picosecond timescale. rsc.org In heteroleptic complexes, where the ligands are not identical, inter-ligand electron transfer (ILET) can occur, where the excited electron moves from one ligand to another. rsc.orgnih.gov This transfer can happen on multiple timescales, from sub-picosecond to tens of picoseconds, influenced by the vibrational energy of the complex. nih.gov

The following table provides examples of time constants for various processes within the MLCT state of selected Ruthenium(II) complexes.

ComplexProcessTime ConstantReference
Ru(bpy)₂(pap)₂Inter-ligand charge transfer (bpy to pap) in ³MLCT state~2.5 ps rsc.org
Ru(bpy)₂(pap)₂Vibrational cooling of the pap-localized ³MLCT state~35 ps rsc.org
[Ru(bpy)₃]²⁺Electron localization following MLCT excitation< 250 ± 40 fs nih.govresearchgate.net
[Ru(bpy)₂(phen)]²⁺Interligand electron transfer (ILET)~10 ps researchgate.net
[Ru(bpy)₂(py-phen)]²⁺Formation of ³pyrene state from ³MLCT2.8 x 10¹⁰ s⁻¹ acs.orgresearchgate.net
[Ru(py-phen)₃]²⁺Formation of ³pyrene state from ³MLCT2.4 x 10¹¹ s⁻¹ acs.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Ligand-Centered (LC) and Metal-Centered (MC) Excited States

Beyond the MLCT states, ligand-centered (LC) and metal-centered (MC) excited states play a pivotal role in the photophysics of Ruthenium(II) complexes. acs.orgrsc.org LC states arise from π-π* transitions within the aromatic ligands and are typically higher in energy than the lowest ³MLCT state. researchgate.net However, in complexes with extended π-systems on the ligands, the ³LC state can become energetically accessible and even be the lowest-lying triplet state. researchgate.netnih.gov

MC states, also referred to as ligand-field (LF) states, involve the excitation of an electron from a non-bonding or weakly π-bonding d-orbital to a σ-antibonding d-orbital (e.g., dσ*). nih.govrsc.org These states are often associated with distorted geometries and can provide a pathway for photosubstitution reactions, where a ligand is lost from the complex. nsf.gov The thermal accessibility of MC states from the ³MLCT state is a critical factor determining the photostability of the complex. rsc.orgdcu.ie Population of these states can lead to rapid non-radiative decay and photochemical reactions. rsc.orgnsf.gov

The relative energies of the ³MLCT, ³LC, and ³MC states are highly sensitive to the ligand architecture. nih.govunivie.ac.at For instance, sterically bulky ligands can lower the energy of the MC state, increasing the likelihood of ligand dissociation. nsf.gov Conversely, strong σ-donating and π-accepting ligands can raise the energy of the MC state, enhancing the complex's photostability and luminescence. mdpi.com

Interligand Charge Transfer (ILCT) Processes

In heteroleptic Ruthenium(II) complexes, which contain different types of ligands, another type of electronic transition becomes possible: interligand charge transfer (ILCT). researchgate.netontosight.ai An ILCT transition involves the promotion of an electron from a molecular orbital primarily located on one ligand to an orbital centered on a different ligand. researchgate.net This is distinct from MLCT, where the electron originates from the metal center.

ILCT processes can also occur in the excited state following initial photoexcitation. For example, after the formation of an MLCT state where the electron is localized on one ligand, it can subsequently transfer to another ligand with a lower-lying π* orbital. rsc.orgresearchgate.net This interligand electron transfer (ILET) is a key process in directing the flow of energy and charge within a multicomponent system. rsc.orgnih.gov The rate of ILET can vary significantly, from ultrafast sub-picosecond transfers to slower processes occurring on the tens of picoseconds timescale. nih.govresearchgate.net These dynamics are influenced by factors such as the energy difference between the ligand-localized states and the vibrational energy content of the complex. nih.gov In some dinuclear or trinuclear complexes, ILCT can facilitate energy transfer from peripheral metal centers to a central unit. umons.ac.be

Excited-State Deactivation Pathways and Kinetics

Once populated, the excited states of Ruthenium(II) complexes must return to the ground state. This deactivation can occur through several competing pathways, both radiative and non-radiative. The kinetics of these processes determine the excited-state lifetime and the luminescence quantum yield of the complex. rsc.orgacs.org

Radiative Decay Mechanisms (Luminescence)

The most well-known radiative decay pathway for Ruthenium(II) polypyridyl complexes is phosphorescence, which is luminescence from a triplet excited state (³MLCT) to the singlet ground state. researchgate.net This emission is formally spin-forbidden, which contributes to the relatively long excited-state lifetimes observed for many of these complexes, often in the microsecond range in deaerated solutions. acs.orgresearchgate.net The energy of the emitted light is lower than the absorbed light, a phenomenon known as the Stokes shift.

The rate constant for radiative decay (k_r) is an intrinsic property of the excited state. acs.org The luminescence quantum yield (Φ_em), which is the ratio of photons emitted to photons absorbed, is determined by the competition between the radiative decay rate and the sum of all non-radiative decay rates (k_nr).

The emission properties of Ruthenium(II) complexes are sensitive to their environment. For instance, the emission can be quenched by the presence of molecular oxygen or other species that can interact with the excited state. researchgate.net The emission energy and lifetime can also be affected by the rigidity of the surrounding medium and by temperature. dcu.ie

The following table presents luminescence data for selected Ruthenium(II) complexes.

ComplexEmission Max (nm)Lifetime (τ)Quantum Yield (Φ)ConditionsReference
[Ru(bpy)₂(py-phen)]²⁺-23.8 µs0.69 (for ¹O₂)Deaerated CH₃CN acs.orgresearchgate.net
[Ru(py-phen)₃]²⁺-148 µs0.69 (for ¹O₂)Deaerated CH₃CN acs.orgresearchgate.net
[Ru(bpy)₂(BNIQ)]²⁺700215 ns-Water acs.org
[Ru(N^N)₂(C^N)]⁺-3 - 40 ns0.0001 - 0.002Neat acetonitrile (B52724) acs.org

This table is interactive. Click on the headers to sort the data.

Non-Radiative Decay Pathways (e.g., Thermal Deactivation, Ligand Field State Quenching)

Non-radiative decay pathways compete with luminescence and often dominate the excited-state deactivation of Ruthenium(II) complexes, particularly at room temperature. rsc.org These processes dissipate the excitation energy as heat rather than light.

One major non-radiative pathway is thermal deactivation, which is often described by the "energy gap law". acs.org This law states that the rate of non-radiative decay increases as the energy gap between the excited state and the ground state decreases. umons.ac.be

A particularly important non-radiative pathway involves the thermal population of a higher-lying, non-emissive metal-centered (MC or LF) state from the luminescent ³MLCT state. rsc.orgrsc.orgmdpi.com Because MC states are often distorted and have a strong coupling to the ground state, their population provides an efficient route for returning to the ground state without emitting a photon. rsc.org The activation energy for this ³MLCT → ³MC transition is a critical parameter that governs the temperature dependence of the excited-state lifetime. rsc.orgmdpi.com Complexes with a low-lying ³MC state typically exhibit strongly temperature-dependent luminescence and may be prone to photosubstitution. nsf.govunivie.ac.at

In some cases, deactivation can also occur through thermal population of a "fourth" ³MLCT state or other charge transfer states that have different orbital parentage and are less emissive. rsc.orgmdpi.com Direct surface crossing from the ³MLCT potential energy surface to the ground state surface is another possible non-radiative channel. rsc.org

The rate constants for non-radiative decay (k_nr) can be influenced by the ligand design. univie.ac.atacs.org For example, cyclometalated complexes, where a ligand is bound to the ruthenium center through both a nitrogen and a carbon atom, often exhibit faster non-radiative decay compared to their polypyridyl analogues. acs.org

Photochemistry of Ruthenium(II) Complexes

The absorption of light by Ruthenium(II) complexes initiates a cascade of photophysical and photochemical events. While many Ru(II) polypyridyl complexes are known for their photostability, specific structural modifications can activate photochemical pathways. These pathways are primarily dictated by the nature and accessibility of excited states, particularly the metal-to-ligand charge transfer (MLCT) and metal-centered (MC) or ligand field (LF) states.

Upon excitation into the singlet MLCT (¹MLCT) state, rapid intersystem crossing typically populates the lowest-energy triplet MLCT (³MLCT) state. The fate of this ³MLCT state is central to the photochemistry of the complex. It can decay radiatively (phosphorescence) or non-radiatively back to the ground state, or it can populate a dissociative ³MC state. The population of the ³MC state, which involves the excitation of an electron from the metal d-orbitals to a higher-energy dσ* orbital, often leads to the elongation of Ru-ligand bonds and can result in ligand dissociation or isomerization.

Photoinduced Ligand Dissociation and Substitution

Photoinduced ligand dissociation is a hallmark of many Ru(II) complexes, particularly those with a distorted octahedral geometry which lowers the energy of the dissociative ³MC state. This process involves the light-induced cleavage of a Ru-ligand bond, often followed by the coordination of a solvent molecule in a process known as photosubstitution or photoaquation if the solvent is water.

The generally accepted mechanism posits that ligand dissociation occurs after thermal population of a dissociative ³LF state from the lowest-energy ³MLCT excited state. However, recent studies on a series of [Ru(tpy)(L)(CH₃CN)]ⁿ⁺ complexes have provided evidence that ligand dissociation can also occur directly from the ³MLCT state, challenging the traditional view and suggesting alternative available pathways. znaturforsch.com The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of moles of a ligand released to the number of moles of photons absorbed.

The nature of the ligands in the complex plays a crucial role in determining the quantum yield of photosubstitution. For instance, introducing steric bulk into the ligands can facilitate the distortion of the complex's geometry, thereby lowering the energy of the ³LF state and increasing the quantum yield of ligand dissociation. nih.gov A study on [Ru(tpy)(NN)(py)]²⁺ complexes demonstrated that replacing the bidentate ligand bpy with the sterically bulkier Me₂bpy or biq increased the pyridine (B92270) dissociation quantum yield by two to three orders of magnitude. nih.govacs.org

The electronic properties of the ligands are also a key factor. In a series of [Ru(tpy)(L)(CH₃CN)]ⁿ⁺ complexes, those with the most electron-donating bidentate ligands exhibited the largest quantum yields for acetonitrile dissociation. researchgate.net This is attributed to increased ligand character in the highest occupied molecular orbitals (HOMOs) and the ³MLCT excited states, which affects the π-backbonding ability of the ruthenium center in the excited state. researchgate.net The photodissociation efficiency is also closely related to the coordination ability of the leaving ligand; for example, the quantum yield for the photosubstitution of acetonitrile in cis-[Ru(bpy)₂(CH₃CN)₂]²⁺ is significantly higher than that of pyridine in cis-[Ru(bpy)₂(py)₂]²⁺. mdpi.com

Quantum Yields for Photoinduced Ligand Dissociation of Selected Ru(II) Complexes
ComplexLeaving LigandSolventIrradiation Wavelength (nm)Quantum Yield (Φ)Reference
cis-[Ru(bpy)₂(NH₃)₂]²⁺NH₃H₂O3500.024 mdpi.com
cis-[Ru(bpy)₂(CH₃CN)₂]²⁺CH₃CNH₂O4500.22 mdpi.com
[Ru(bpy)₂(en)]²⁺enH₂O (with Cl⁻)-0.002 researchgate.net
[Ru(tpy)(bpy)(py)]²⁺pyCH₃CN500&lt; 0.0001 acs.org
[Ru(tpy)(Me₂bpy)(py)]²⁺pyCH₃CN5000.16 acs.orgtandfonline.com
[Ru(tpy)(biq)(py)]²⁺pyCH₃CN5000.033 acs.org
[Ru(bpy)Cl(MAPN)]²⁺MAPN-5320.145 royalsocietypublishing.org

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in many applications of Ruthenium(II) complexes, including artificial photosynthesis and photodynamic therapy. In a typical PET process, the excited Ru(II) complex can act as either an electron donor or an acceptor. For instance, the ³MLCT state of many Ru(II) polypyridyl complexes is highly photo-oxidizing and can accept an electron from a suitable donor. rsc.orgacs.org

The mechanism of PET can be intramolecular, occurring within a single molecule containing both donor and acceptor moieties, or intermolecular, between separate molecules. In supramolecular systems where a Ru(II) photosensitizer is linked to an electron donor or acceptor, the rate of intramolecular electron transfer is highly dependent on the nature of the bridging ligand, the distance between the donor and acceptor, and the driving force of the reaction. acs.orgnih.govresearchgate.net

For example, in a series of Ru(II)-Re(I) supramolecular photocatalysts, the rate of intramolecular electron transfer from the one-electron reduced Ru(II) unit to the Re(I) unit was found to proceed via a through-bond mechanism, with the rate constant showing a linear relationship with the length of the bridging alkyl or ether chain. acs.orgnih.gov In other systems, such as Ru(II)-Co(III) bimetallic complexes, PET from the excited Ru(II) center to the Co(III) center can activate the cobalt moiety, for instance, by promoting the displacement of inert ligands. nih.gov

The kinetics of PET are often studied using time-resolved spectroscopy. In a study of electron transfer from a cytochrome c heme to a covalently attached Ru(II) complex, the forward electron transfer rate constant was measured to be 1.5 x 10⁶ s⁻¹, while the back electron transfer was significantly slower. rsc.org In another example, the rate constants for intramolecular electron transfer in a series of Ru(II)-Fe(II) dyads were determined through transient absorption measurements, highlighting the influence of the Ru-Fe distance and the driving force on the transfer efficiency. nih.gov

Kinetic Data for Photoinduced Electron Transfer in Selected Ru(II) Systems
SystemProcessRate Constant (k)Reference
[(bpy)₂Ru(dpp)Rh(bpy)₂]⁵⁺Intramolecular Electron Transfer (Ru→Rh)Strongly quenched relative to Ru-Ru analogue researchgate.net
[Ru–C6–Re]³⁺Intramolecular Electron Transfer (Ru→Re)0.23 × 10⁸ s⁻¹ nih.gov
[Ru–RC2–Re]³⁺Intramolecular Electron Transfer (Ru→Re)44–50 × 10⁸ s⁻¹ nih.gov
Ru(bpz)₂(dmb)-labeled Cytochrome cForward Electron Transfer (Ru(II)→Fe(III))1.5 × 10⁶ s⁻¹ rsc.org
Ru(bpz)₂(dmb)-labeled Cytochrome cBack Electron Transfer (Ru(I)→Fe(III))7000 s⁻¹ rsc.org
Ru(II)–aza-crown–Re(I) complexIntramolecular Electron Transfer (amine→Re)1.2 × 10¹⁰ s⁻¹ (in absence of Ba²⁺) rsc.org

Photoinduced Energy Transfer Processes

Photoinduced energy transfer is another critical deactivation pathway for the excited states of Ru(II) complexes. This process involves the non-radiative transfer of excitation energy from a donor chromophore (in this case, often an excited Ru(II) complex) to an acceptor molecule. This can occur intramolecularly in multicomponent systems or intermolecularly.

Intramolecular energy transfer is particularly significant in bimetallic and polymetallic Ru(II) complexes. In asymmetric bimetallic complexes, where two different Ru(II) units are connected by a bridging ligand, efficient energy transfer can occur from the component with the higher-energy excited state to the one with the lower-energy excited state. For example, in a family of bimetallic Ru(II) complexes linked by an asymmetric tpy-Hbzim-dipy bridge, photo-induced intramolecular energy transfer was observed from the [(bpy/phen)₂RuII(dipy-Hbzim-tpy)] component to the [(dipy-Hbzim-tpy)RuII(tpy-PhCH₃/H₂pbbzim)] unit, with rate constants in the order of 10⁶–10⁷ s⁻¹. acs.org

Similarly, in heterobimetallic Ru(II)-Os(II) complexes, efficient intramolecular energy transfer typically occurs from the Ru(II)-based chromophore to the Os(II)-based component, as the latter generally possesses lower-energy MLCT states. researchgate.net The efficiency of this energy transfer is dependent on the distance and the nature of the linkage between the two metal centers. researchgate.net In a study of Ru(II)/Os(II) bimetallic complexes, the rate constants for intramolecular energy transfer were found to decrease as the length of the poly-proline bridge connecting the metal centers increased. researchgate.net

Energy transfer can also occur between a Ru(II) complex and other types of chromophores, such as quantum dots. In a nanoassembly of a luminescent Ru(II) complex and photoluminescent CdSe/ZnS quantum dots, an energy transfer efficiency of up to 75% from the quantum dots to the Ru(II) center was estimated. znaturforsch.com

Efficiency and Rate Constants for Photoinduced Energy Transfer in Ru(II) Systems
SystemDonor → AcceptorEnergy Transfer Rate Constant (k_en) / Efficiency (η)Reference
Asymmetric bimetallic Ru(II) dyad[(bpy/phen)₂Ru(II)] → [Ru(II)(tpy)]10⁶–10⁷ s⁻¹ acs.org
Ru(II)/Os(II) bimetallic complex (n=2 proline bridge)Ru(II) → Os(II)5.3 × 10⁸ s⁻¹ researchgate.net
Ru(II)/Os(II) bimetallic complex (n=7 proline bridge)Ru(II) → Os(II)1.0 × 10⁸ s⁻¹ researchgate.net
CdSe/ZnS Quantum Dot - Ru(II) complex assemblyQuantum Dot → Ru(II)η ≈ 75% znaturforsch.com
Ru(II)–aza-crown–Re(I) complex (77 K)Re(I) → Ru(II)2 × 10⁸ s⁻¹ (in absence of Ba²⁺) rsc.org

Photochemical Isomerization

Photochemical isomerization in Ru(II) complexes involves a light-induced change in the spatial arrangement of the ligands around the central metal ion. This can manifest as cis-trans isomerization or linkage isomerization.

Cis-trans isomerization has been observed in complexes such as [Ru(bpy)₂(H₂O)₂]²⁺, where irradiation can convert the cis isomer to the trans isomer. royalsocietypublishing.org This photoisomerization is often reversible, with the trans isomer converting back to the more thermally stable cis form. This process has been exploited as a synthetic tool to access trans species that are otherwise difficult to obtain. nih.gov In some diisocyano Ru(II) complexes, the cis isomer, which is minimally cytotoxic, can be photoconverted to the much more cytotoxic trans form upon visible light irradiation, demonstrating a potential application in photoactivated chemotherapy.

Linkage isomerization involves a change in the coordination mode of a ligand. A well-studied example is the S-to-O isomerization of dimethyl sulfoxide (B87167) (dmso) ligands in Ru(II) complexes. Upon photoexcitation, an S-bonded dmso ligand can rearrange to an O-bonded isomer. For instance, complexes of the type [Ru(tpy)(L₂)(dmso)]ⁿ⁺ exhibit this photochromic behavior with quantum yields (ΦS→O) ranging from 0.024 to 0.80, depending on the ancillary ligand L₂. ias.ac.in This isomerization can occur on a picosecond timescale. ias.ac.in

Another type of photochemical isomerization involves ligands that themselves can isomerize, such as those containing an azo group. In some Ru(II) bipyridyl complexes with ligands bearing a free azo moiety, UV light can induce a trans-to-cis isomerization around the -N=N- bond. rsc.org

Data on Photochemical Isomerization of Selected Ru(II) Complexes
ComplexIsomerization TypeConditionsQuantum Yield (Φ) / ObservationReference
[Ru(bpy)₂(nic)₂]²⁺ (nic = nicotine)Ligand Dissociation (leading to isomerism of remaining species)473 nm or 532 nm lightΦ = 0.23 (for nicotine (B1678760) release) nih.gov
proximal-[Ru(tpy)(6'-Cl-pyqu)(H₂O)]²⁺proximal → distalVisible light0.017 nih.gov
[Ru(tpy)(bpy)(dmso)]²⁺S→O Linkage Isomerization-Φ = 0.024 ias.ac.in
[Ru(tpy)(pic)(dmso)]⁺S→O Linkage Isomerization-Φ = 0.25 ias.ac.in
Ru(II) bipyridyl complex with 5-phenylazo-8-hydroxyquinolinetrans → cis of azo groupUV lightObserved by UV-Vis spectral changes rsc.org

Electrochemical Behavior and Redox Chemistry of Ruthenium Ii Complexes

Metal-Centered Oxidation and Reduction Potentials (Ru(II)/Ru(III) and Ru(II)/Ru(I))

The most fundamental electrochemical process for Ruthenium(II) complexes is the one-electron oxidation to Ruthenium(III). This Ru(II)/Ru(III) couple is typically reversible, and its potential is a sensitive probe of the electronic environment around the metal center. The potential for this oxidation can vary over a wide range, generally from +0.15 V to +1.62 V versus a silver/silver ion (Ag+/Ag) reference electrode, depending on the nature of the coordinated ligands rsc.org. For instance, in half-sandwich Ru(II) arene complexes, this oxidation is often observed as a reversible or quasi-reversible process researchgate.netnih.gov. The arene ligand stabilizes the Ru(II) oxidation state, making oxidation to Ru(III) more difficult acs.org.

The reduction of Ruthenium(II) to Ruthenium(I) is less common but has been observed in certain complexes. This process often occurs at negative potentials and can be influenced by the presence of π-acceptor ligands that can stabilize the lower oxidation state.

The specific redox potentials are highly dependent on the ligand set. For example, replacing triazene-1-oxide ligands with a bipyridine ligand in certain ruthenium complexes shifts the Ru(III)/Ru(II) couple to a potential range of +0.16 V to +0.44 V adelaide.edu.au. The electrochemical data for a selection of Ruthenium(II) complexes, showcasing the variability of the Ru(II)/Ru(III) potential, is presented below.

ComplexRedox CouplePotential (V vs. ref)Reference ElectrodeNotes
[Ru(H₂dcbpy)(CO)₂Cl₂]Ru(II)/Ru(III)+1.62Ag⁺/AgElectron-withdrawing ligands make oxidation difficult. rsc.org
[Ru(H₂dcbpy)₂Cl₂]Ru(II)/Ru(III)+0.88Ag⁺/AgData from study in CH₃CN and DMSO. rsc.org
[Ru(H₂dcbpy)₃]Cl₂Ru(II)/Ru(III)+1.25Ag⁺/AgData from study in CH₃CN and DMSO. rsc.org
[Ru(bpy)₂(L)] (L=triazene-1-oxide deriv.)Ru(II)/Ru(III)+0.16 to +0.44Not SpecifiedPotential shifted by bipyridine ligand. adelaide.edu.au
Ru(L)(bpy)₂ (L=naphthoquinone-annelated imidazole)Ru(II)/Ru(III)+0.98SCEPotential shifts to +1.23 V upon protonation. mdpi.com

Ligand-Centered Redox Processes

In many Ruthenium(II) complexes, the ligands themselves are redox-active, meaning they can be oxidized or reduced independently of the metal center. These are often termed "non-innocent" ligands nih.gov. Such ligand-centered redox processes are crucial as they provide multi-electron transfer pathways without requiring high oxidation states at the metal center.

Complexes containing ligands like o-phenylenediamine or its derivatives can undergo ligand-based oxidation to form semiquinone and quinone forms acs.orgnih.govrsc.org. Spectroscopic and theoretical studies have confirmed that for certain Ru complexes with N₂S₂ ligands derived from o-phenylenediamide, the first two oxidation events are primarily centered on the ligand nih.govacs.org. Similarly, a Ruthenium(II) complex with a tetrathiafulvalene (TTF)-annulated phenanthroline ligand exhibits three reversible oxidations: the first two occur on the TTF subunit at lower potentials, while the third, at a higher potential, corresponds to the Ru(II)/Ru(III) couple acs.org.

Ligand-based reductions are also common, particularly with ligands containing extended π-systems like bipyridine or phenanthroline, which can accept electrons into their π* orbitals rsc.orgmdpi.com. For instance, in [Ru(H₂dcbpy)₃]Cl₂, irreversible reductions are attributed to the deprotonation of carboxylic acid groups, while subsequent reversible processes are based on the bipyridine rings rsc.org.

Complex/Ligand TypeRedox ProcessDescription
Ru complexes with N₂S₂ ligandsLigand-centered oxidationThe first two oxidations are primarily localized on the ligand. nih.govacs.org
Ru(bpy)₂(L1)₂ (L1=TTF-annulated phenanthroline)Ligand-centered oxidationTwo reversible oxidations occur on the tetrathiafulvalene (TTF) subunit before the metal is oxidized. acs.org
Ru(II) complexes with o-phenylenediamineLigand-centered oxidationThe ligand can be oxidized to diimine forms. acs.org
[Ru(H₂dcbpy)₃]Cl₂Ligand-centered reductionIrreversible reductions are linked to carboxylic acid groups, followed by reversible bipyridine ring-based reductions. rsc.org
Dinuclear Ru(II) with μ-LH₂²⁻ bridgeLigand-centered reductionOne-electron reduction forms a ligand-centered radical anion [RuII(μ-LH₂•³⁻)RuII]⁻. acs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a vital mechanism in the redox chemistry of Ruthenium(II) complexes, particularly those involved in water oxidation and other catalytic cycles. In a PCET process, the transfer of an electron is synchronized with the transfer of a proton. This coupling allows for the management of both charge and proton inventory during a reaction, often lowering the activation barriers for multi-electron processes.

A prominent example is found in aqua-Ruthenium(II) complexes. The complex [Ru(terpy)(bpm)(OH₂)]²⁺ undergoes a PCET process where the Ru(II)-aqua moiety is oxidized to a Ru(IV)-oxo group; this is a two-electron, two-proton process in the pH range of 1-10 nsf.govosti.gov. The redox potential of such processes is, therefore, highly pH-dependent. Deprotonation of a bridging ligand in a dinuclear ruthenium complex can cause a significant shift of the metal-based oxidation potential to lower values, demonstrating a clear PCET pathway acs.org.

PCET can also be ligand-centered. In the same [Ru(terpy)(bpm)(OH₂)]²⁺ complex, the bipyrimidine (bpm) ligand undergoes a two-electron, two-proton reduction to form bpmH₂ in the cathodic region nsf.govosti.govacs.org. Studies on Ruthenium(II) complexes with pterin ligands have also demonstrated their capacity for multistep PCET processes nih.gov.

Influence of Ligand Structure and Environment on Redox Potentials

The redox potentials of Ruthenium(II) complexes are not intrinsic properties of the metal ion but are profoundly influenced by the electronic and steric properties of the coordinated ligands and the surrounding environment, such as the solvent.

Ligand Structure: The electronic nature of the ligands is a primary determinant of the Ru(II)/Ru(III) redox potential.

Electron-donating ligands increase the electron density on the ruthenium center, making it easier to oxidize (i.e., shifting the redox potential to more negative values).

Electron-withdrawing ligands , such as those with carboxylic acid groups like H₂dcbpy, pull electron density away from the ruthenium center. This stabilizes the Ru(II) state, making oxidation more difficult and shifting the redox potential to more positive values rsc.org.

π-acceptor ligands can stabilize lower oxidation states, thereby influencing reduction potentials.

For example, in a mononuclear ruthenium complex with a naphthoquinone-annelated imidazole ligand, the Ru(II)/Ru(III) redox potential was positively shifted upon the addition of acid. This is attributed to the protonation of the ligand, which increases its electron-withdrawing character and stabilizes the Ru 4d orbitals mdpi.com.

Solvent Environment: The solvent can influence redox potentials through several mechanisms, including direct coordination to the metal, solvation of the complex in different oxidation states, and ion-pairing effects. The spectral properties and, by extension, the electronic structure of complexes like Ru(NH₃)₆²⁺ and Ru(en)₃²⁺ show significant solvent dependency rsc.org. While DFT calculations sometimes suggest negligible solvent effects on HOMO-LUMO gaps, experimental results for complexes like Ru(acac)₃ show that the reversibility of redox processes can be solvent-dependent mdpi.com.

Mixed-Valence Ruthenium(II) Systems and Intervalence Charge Transfer

Mixed-valence complexes contain a metal in more than one oxidation state. Dinuclear and polynuclear ruthenium complexes are frequently studied in this context, with the Ru(II)-Ru(III) state being particularly common rsc.org. The degree of electronic communication between the metal centers is a key feature of these systems and is often probed by a phenomenon known as Intervalence Charge Transfer (IVCT).

IVCT is an optical electron transfer from the lower-valent metal center to the higher-valent one, typically observed as a broad, low-energy absorption band in the near-infrared (NIR) region acs.orgias.ac.innih.gov. The characteristics of this IVCT band (energy, intensity, and bandwidth) provide insight into the electronic coupling between the metal centers.

According to the Robin-Day classification:

Class I systems have no interaction between the metal centers; the valences are completely localized.

Class II systems exhibit weak to moderate electronic coupling. The valences are largely localized, but an IVCT band is observable. Many dinuclear Ru(II)-Ru(III) complexes fall into this category rsc.orgias.ac.in.

Class III systems have strong electronic coupling, leading to complete delocalization of the electrons over the metal centers.

Catalytic Applications and Mechanistic Studies of Ruthenium Ii Catalysts

Homogeneous Catalysis Mediated by Ruthenium(II)

Ruthenium(II) complexes are workhorses in homogeneous catalysis, mediating a range of reactions crucial to synthetic chemistry.

Ruthenium(II) complexes are highly effective catalysts for both hydrogenation (using H₂) and transfer hydrogenation reactions. nih.gov The latter utilizes hydrogen donors like isopropanol (B130326) or formic acid, offering a safer and more convenient alternative to pressurized hydrogen gas. mdpi.com

A prominent class of catalysts for asymmetric transfer hydrogenation (ATH) are the Ru(II) complexes of N-tosylated ethylenediamine (B42938) ligands, such as RuCl(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂. nih.gov These catalysts are particularly effective for the reduction of aromatic ketones. mdpi.com The mechanism of transfer hydrogenation catalyzed by these types of complexes is generally accepted to proceed via a "hydridic route". polimi.it This involves the in situ formation of a ruthenium-hydride species from the precatalyst and the hydrogen donor. mdpi.compolimi.it The catalytic cycle can be broadly divided into three main parts: generation of the active hydride species, reduction of the substrate, and regeneration of the catalyst. mdpi.com

Two primary mechanisms are proposed for the hydrogen transfer step: an inner-sphere and an outer-sphere mechanism. diva-portal.orgcapes.gov.br The inner-sphere mechanism involves the coordination of the substrate to the ruthenium center, followed by the migration of a hydride from the metal to the carbonyl carbon. diva-portal.org In contrast, the outer-sphere mechanism involves a concerted transfer of a hydride from the ruthenium and a proton from an ancillary ligand, often through a six-membered cyclic transition state, without direct coordination of the substrate. diva-portal.org

The development of "tethered" Ru(II) catalysts, where the arene ligand is covalently linked to the diamine or amino alcohol ligand, has been a significant advancement. soton.ac.ukresearchgate.net This design enhances catalyst stability and can improve stereoselectivity by restricting the rotation of the η⁶-arene ring. researchgate.net

Table 1: Performance of Selected Ru(II) Catalysts in Asymmetric Transfer Hydrogenation of Ketones

CatalystSubstrateProductConversion (%)ee (%)Ref
RuCl(S,S)-TsDPEN/KOHAcetophenone1-Phenylethanol>9592 acs.org
Tethered Ru(II) catalyst 2 Acetophenone1-PhenylethanolQuantitative98 researchgate.net
RuCl(p-cymene)[(S,S)-Ts-DPEN]α-Methoxyimino-β-keto estersChiral amino estersHighHigh researchgate.net

This table presents a selection of research findings and is not exhaustive.

Ruthenium(II) carbene complexes, famously known as Grubbs catalysts, have revolutionized olefin metathesis, a powerful method for forming carbon-carbon double bonds. masterorganicchemistry.com The generally accepted mechanism for this transformation is the Chauvin mechanism. nih.gov

The catalytic cycle is initiated by the dissociation of a ligand, typically a phosphine (B1218219), from the 16-electron precatalyst to form a more reactive 14-electron species. nih.govresearchgate.net This can occur through a dissociative pathway, where the phosphine leaves before the olefin coordinates, or an associative pathway, where the olefin coordinates first to form an 18-electron intermediate, followed by phosphine dissociation. acs.orgacs.org

Once the active 14-electron catalyst is formed, it undergoes a [2+2] cycloaddition with the substrate olefin to form a four-membered ruthenacyclobutane intermediate. masterorganicchemistry.comnih.gov This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and a new ruthenium carbene. This new carbene can then react with another equivalent of the olefin, propagating the catalytic cycle. masterorganicchemistry.com The high activity of second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, is attributed to their increased ability to promote the initial phosphine dissociation step. researchgate.net

Ruthenium(II)-catalyzed C–H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C–H bonds, offering high atom and step economy. rsc.orgmdpi.com These reactions often employ a directing group on the substrate to position the catalyst for selective C–H bond cleavage. mdpi.com

The mechanism of Ru-catalyzed C–H functionalization typically involves the formation of a ruthenacycle intermediate through a base-assisted deprotonation pathway. rsc.orgresearchgate.net This is followed by reaction with a coupling partner, such as an olefin or an alkyne. For example, in hydroarylation reactions, the catalytic cycle can involve a 1,2-olefin insertion into the Ru-C bond of the ruthenacycle, followed by a C–H activation step that regenerates the active catalyst and releases the functionalized product. nih.gov

Ruthenium(II) catalysts have been successfully used for a variety of C–H functionalization reactions, including:

Arylation : The direct coupling of C–H bonds with aryl halides or other arylating agents. mdpi.com

Alkenylation and Alkylation : The introduction of alkenyl or alkyl groups. researchgate.net

Annulation : The formation of new rings through C–H activation and subsequent cyclization. rsc.org

Recent advances have seen the development of electrochemical Ru-catalyzed C–H activation, which avoids the need for stoichiometric chemical oxidants by using an applied potential to regenerate the active catalyst. rsc.org

Table 2: Examples of Ru(II)-Catalyzed C–H Functionalization Reactions

Directing GroupCoupling PartnerProduct TypeCatalyst SystemRef
PyridinylAryl bromideArylated pyridine (B92270)[RuCl₂(p-cymene)]₂/P(t-Bu)₂Me·HBF₄ mdpi.com
NaphthylamineDiazo compound2,2-disubstituted 3-oxindole[Ru(p-cymene)Cl₂]₂ nsf.gov
Aromatic hydroxamic acid esterAllylic amideAminomethyl isoquinolinone[Ru(p-cymene)Cl₂]₂/NaOAc rsc.org

This table provides illustrative examples of the diverse applications of Ru(II) in C-H functionalization.

Ruthenium(II) catalysts are also employed in hydroacylation reactions, which involve the addition of a C-H bond of an aldehyde across a C-C multiple bond. Furthermore, Ru(II) complexes catalyze a variety of other C-C bond forming reactions, often through a transfer hydrogenation mechanism. organic-chemistry.org

In these "C-C bond-forming transfer hydrogenation" reactions, an alcohol or aldehyde is coupled with an unsaturated partner like a diene or allene. organic-chemistry.orgnih.gov The reaction proceeds without the need for pre-formed organometallic reagents. organic-chemistry.orgnih.gov The mechanism is thought to involve the oxidation of the alcohol to an aldehyde by the Ru(II) catalyst, which then participates in the C-C bond formation. The hydrogen atoms from the initial alcohol are effectively transferred to the unsaturated partner. nih.gov

For example, the ruthenium-catalyzed coupling of 1,3-dienes with alcohols or aldehydes can produce β,γ-unsaturated ketones with high branch regioselectivity. organic-chemistry.org Similarly, allenes can be reductively coupled with aldehydes to form homoallylic alcohols. nih.govacs.org These reactions represent a highly efficient way to construct complex molecules from simple starting materials. nih.gov

Ruthenium(II) complexes are effective catalysts for the oxidation and dehydrogenation of alcohols to aldehydes and ketones. mdpi.com These reactions often proceed via a β-hydride elimination mechanism from a coordinated ruthenium-alkoxide intermediate. mdpi.com

In a typical catalytic cycle for alcohol dehydrogenation, the alcohol coordinates to the Ru(II) center and, often with the assistance of a base, forms a ruthenium-alkoxide. This intermediate then undergoes β-hydride elimination to produce a ruthenium-hydride species and the corresponding ketone or aldehyde. mdpi.com The ruthenium-hydride can then be regenerated for the next catalytic cycle, often with the release of H₂ or by transferring the hydride to a hydrogen acceptor. mdpi.comresearchgate.net In some systems, the reaction is proposed to proceed through a bifunctional mechanism where both the metal center and a coordinated ligand participate in the hydrogen transfer steps. acs.org

Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine), are quintessential photosensitizers in a vast array of photocatalytic reactions. frontiersin.orgrsc.org Their utility stems from their strong absorption in the visible light spectrum, long-lived metal-to-ligand charge-transfer (MLCT) excited states, and well-defined redox properties. frontiersin.org

Upon absorption of visible light, the Ru(II) complex is promoted to an excited state, [Ru(II)*]. This excited state can engage in photocatalysis through two primary mechanisms: energy transfer or electron transfer. researchgate.net

Energy Transfer : The excited photosensitizer can transfer its energy to a substrate, such as molecular oxygen, to generate reactive species like singlet oxygen (¹O₂). researchgate.net

Electron Transfer : The excited state can be either reductively or oxidatively quenched.

Reductive Quenching : [Ru(II)*] accepts an electron from a sacrificial electron donor to form the one-electron reduced species [Ru(I)]. This potent reductant can then reduce a substrate to initiate a chemical transformation. nih.govacs.org

Oxidative Quenching : [Ru(II)*] donates an electron to a sacrificial electron acceptor, generating the oxidized species [Ru(III)]. [Ru(III)] is a strong oxidant that can oxidize a substrate.

The photocatalytic cycle for the reduction of CO₂ using a supramolecular Ru(II)-Re(I) complex illustrates the reductive quenching pathway. The Ru(II) photosensitizer unit absorbs light, and the resulting excited state is reductively quenched by an electron donor. This is followed by an intramolecular electron transfer from the reduced Ru unit to the Re(I) catalytic unit, which then reduces CO₂. acs.org

Researchers are actively designing new Ru(II) complexes to enhance their photocatalytic properties. This includes modifying ligands to tune the excited-state energies and redox potentials, as well as improving photostability. nih.govrsc.org For instance, the introduction of phosphonate (B1237965) substituents on the polypyridyl ligands can increase emission quantum yields and photocatalytic efficiency. rsc.org Similarly, isocyanoborato complexes have been shown to possess high ³MLCT energies, making them suitable for thermodynamically demanding reactions. nih.gov

Photocatalysis with Ruthenium(II) Complexes

Light-Driven Redox Catalysis

Ruthenium(II) polypyridyl complexes, particularly tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and its derivatives, are paramount in the field of visible-light photoredox catalysis. nih.govrsc.orgnih.gov These complexes absorb low-energy visible light, promoting them to a long-lived metal-to-ligand charge transfer (MLCT) excited state. nih.govosti.govbohrium.com This excited state, *Ru(bpy)₃²⁺, is both a stronger oxidant and a stronger reductant than its ground state, enabling it to participate in single-electron transfer (SET) processes with organic substrates. nih.gov

The catalytic cycle can proceed through two main pathways:

Oxidative Quenching Cycle: The excited catalyst (*Ru(bpy)₃²⁺) donates an electron to an acceptor molecule, generating a radical anion and the oxidized form of the catalyst, Ru(bpy)₃³⁺. nih.gov

Reductive Quenching Cycle: The excited catalyst accepts an electron from a donor molecule, forming a radical cation and the reduced form of the catalyst, Ru(bpy)₃⁺. nih.gov The highly reducing Ru(I) species can then transfer an electron to a substrate, completing the catalytic cycle. nih.gov

This methodology has proven to be a powerful tool for constructing C-C and C-heteroatom bonds under mild conditions. rsc.org The unique photochemical properties of Ru(II)-diimine complexes have also been harnessed to initiate electron transfer processes in metalloenzymes, leading to the design of light-activated biocatalysts. nih.gov By functionalizing metalloproteins such as hydrogenase, cytochrome P450, and laccase with Ru(II)-diimine photosensitizers, researchers have been able to photocatalytically reduce small molecules and activate molecular oxygen upon visible light excitation. nih.gov

Researchers have developed novel macromolecular photoredox catalysts, such as [Ru(bpy)₃]²⁺ anchored to a PAMAM dendrimer, to facilitate catalyst recovery and reuse, a key challenge in homogeneous catalysis. rsc.org Furthermore, modifying the ligands, for instance by borylation of cyanide ligands or introducing picolinate (B1231196) ligands, can tune the photophysical and redox properties of the Ru(II) complexes. frontiersin.orgacs.org This tuning allows for the catalysis of thermodynamically challenging reactions and can expand the usable wavelength range of visible light. frontiersin.orgacs.org For example, a ruthenium(II) picolinate complex, [Ru(dmb)₂(pic)]⁺, demonstrated a much wider absorption range (up to 670 nm) compared to the typical [Ru(bpy)₃]²⁺ (up to 560 nm), enabling the photocatalytic reduction of CO₂ to CO using red-light irradiation. frontiersin.org

Energy Conversion Processes (e.g., Solar Fuel Production)

The conversion of solar energy into chemical fuels, a process known as artificial photosynthesis, is a critical area of research where Ruthenium(II) complexes play a pivotal role. researchgate.net A primary focus is on light-driven water splitting, which separates water into hydrogen (H₂) and oxygen (O₂). pnas.org The oxygen evolution reaction (OER), or water oxidation (2H₂O → O₂ + 4H⁺ + 4e⁻), is often the kinetic bottleneck in this process due to its complex four-electron, four-proton mechanism. pnas.orgrsc.org

Ruthenium(II) complexes serve as molecular water oxidation catalysts (WOCs) and photosensitizers in these systems. pnas.orgmit.edu As photosensitizers, complexes like [Ru(bpy)₃]²⁺ absorb solar energy and initiate electron transfer reactions. osti.govdiva-portal.org As catalysts, specifically designed Ru(II) complexes facilitate the O-O bond formation. Ruthenium dioxide (RuO₂) surfaces are considered the benchmark for OER catalysis. mit.edu

Significant progress has been made in developing highly efficient and robust homogeneous Ru-based WOCs. pnas.org Complexes incorporating the dianionic chelating ligand 2,2'-bipyridine-6,6'-dicarboxylic acid (bda) have shown exceptional performance. pnas.orgrsc.org The bda ligand lowers the oxidation potentials of the ruthenium center, making it easier to reach the high oxidation states required for water oxidation. rsc.org For instance, mononuclear complexes of the type [Ru(bda)L₂], where L is a ligand like pyridazine (B1198779) or pyrimidine, have achieved turnover numbers (TONs) up to 55,400 and turnover frequencies (TOFs) up to 286 s⁻¹. pnas.org

Researchers are also exploring the creation of supramolecular systems that combine a Ru(II) photosensitizer with a catalytic center, mimicking the donor side of Photosystem II. diva-portal.org These systems often link a Ru(II)-trisbipyridine unit to manganese complexes or other electron donors to facilitate intramolecular electron transfer upon photo-excitation. diva-portal.org Another approach involves developing dye-sensitized solar cells where heteroleptic Ru(II) complexes, featuring ligands like N-heterocyclic carbenes and carboxy terpyridine anchors, are bound to TiO₂ photoanodes to convert solar energy into electricity. rsc.org

Electrocatalysis Employing Ruthenium(II) Complexes

Ruthenium(II) complexes are highly effective electrocatalysts, particularly for the reduction of carbon dioxide (CO₂) and the oxidation of water. researchgate.netrsc.org Their activity stems from their ability to mediate multi-electron transfers at relatively low overpotentials.

In CO₂ reduction, Ru(II) polypyridyl complexes can selectively catalyze the conversion of CO₂ to carbon monoxide (CO) or formate (B1220265). researchgate.netrsc.org For example, the complex [RuCl(trpy)(acpy)] (where trpy is terpyridine and acpy⁻ is 2-pyridylacetate) exhibits catalytic activity for CO₂ reduction. researchgate.netrsc.orgosti.gov In dry acetonitrile (B52724), this complex primarily produces CO with a turnover number (TON) of 12. researchgate.net The addition of a small amount of water improves the catalytic activity, increasing the TON for CO to 21 and also producing formate. researchgate.net Mechanistic studies, often combining electrochemical experiments with DFT calculations, suggest that the process involves the formation of a key metallocarboxylate (Ru-COO⁻) intermediate. researchgate.netrsc.orgrsc.org

The catalytic performance can be tuned by modifying the ligand structure. Varying the electron-donating or withdrawing character of the polypyridyl ligands alters the electron density at the Ru(II) center, thereby influencing the catalytic activity and overpotential. researchgate.net

For water oxidation, dinuclear Ruthenium(II) complexes have shown significant promise. A complex with vicinal aquo and hydroxo groups, [Ru₂(tpy)₂(OH)(OH₂)]³⁺, when adsorbed onto a TiO₂ electrode, works efficiently for electrocatalytic water oxidation. acs.org This system operates at a relatively low overpotential of 530 mV at pH 7.0 and produces a high catalytic current. acs.org The dinuclear structure is believed to be crucial for facilitating intramolecular O-O bond formation. acs.org

ComplexReactionProduct(s)TONConditionsRef
[RuCl(trpy)(acpy)]CO₂ ReductionCO12Dry acetonitrile researchgate.net
[RuCl(trpy)(acpy)]CO₂ ReductionCO, Formate21 (CO), 7 (HCOO⁻)Acetonitrile, 1% H₂O researchgate.net
[Ru₂(OH)(OH₂)]³⁺/TiO₂Water OxidationO₂-pH 7.0 buffer acs.org

Heterogeneous Catalysis via Immobilized Ruthenium(II) Species

While homogeneous Ru(II) catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these complexes onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry. mdpi.comlew.ro

Various materials have been employed as supports, including:

Mesoporous Silica (B1680970): Materials like MCM-41 and SBA-15, with their high surface area and ordered pore structures, are excellent supports. mdpi.comlew.roacs.org Ruthenium complexes can be immobilized either by grafting, where a functionalized complex is covalently bonded to the silica surface, or by encapsulation. lew.roacs.org For instance, a [RuII(TDCPP)(CO)(EtOH)] complex immobilized in MCM-41 has been shown to be a highly selective heterogeneous catalyst for alkene epoxidation. acs.org

Metal-Organic Frameworks (MOFs): These crystalline, porous materials can also host Ru(II) complexes. mdpi.com

Polymers and Dendrimers: Ruthenium complexes can be anchored to polymers or encapsulated within dendrimers. rsc.orgbohrium.comwiley-vch.de A macromolecular catalyst based on [Ru(bpy)₃]²⁺ anchored to a PAMAM dendrimer was successfully used in continuous flow reactions and recovered using nanofiltration. rsc.org

Zeolites: Microporous aluminosilicates like 13X zeolite have been used to immobilize Ru-benzylidene complexes for olefin metathesis. mdpi.com

The method of immobilization is crucial. Chemical tethering, where the complex is bound to the support via a stable ligand, is often preferred to minimize leaching of the metal into the reaction medium. lew.ro These heterogeneous systems have been successfully applied in a range of catalytic reactions, including olefin metathesis, Kharasch addition, and hydrogenation. lew.robohrium.com For example, ruthenium nanoparticles encapsulated within dendrimers supported on silica have shown high catalytic activity in the hydrogenation of citral. bohrium.com

Detailed Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to improving catalyst design and performance. For Ruthenium(II)-catalyzed reactions, a combination of experimental techniques (such as NMR, ESI-MS) and computational studies (like DFT) is employed to elucidate reaction pathways, identify intermediates, and determine rate-limiting steps. nih.govnih.govacs.org

Mechanistic studies have revealed diverse pathways depending on the reaction and the catalyst system. For instance, in the Ru(II)-catalyzed [2+2+2] cycloaddition of diynes and alkenes, DFT calculations proposed a mechanism involving the formation of a ruthenacycloheptadiene intermediate. nih.gov From this intermediate, the pathway diverges depending on the alkene partner: cyclic alkenes undergo reductive elimination, while acyclic alkenes proceed via a β-elimination followed by reductive elimination. nih.gov

In C-H functionalization reactions, the formation of cyclometalated ruthenium intermediates is a common feature. rsc.org Studies on Ru(II)-catalyzed C-H alkylation suggest that a bis-cyclometalated complex is the key intermediate that facilitates the oxidative addition of the alkyl halide. rsc.org In contrast, some phosphoryl-directed C-H activation reactions proceed via a cycle where the oxidation state of the ruthenium center does not change, involving steps of C-H bond activation, alkyne insertion, and protonation. rsc.org However, the presence of a hydroxyl group on the phosphoryl moiety can trigger a different Ru(II)/Ru(0) catalytic cycle. rsc.org

The direct observation and characterization of transient catalytic intermediates are crucial for validating proposed mechanisms. Various spectroscopic and analytical techniques are used to identify these short-lived species.

Ruthenium-Hydride Species: These are common intermediates in hydrogenation and transfer hydrogenation reactions. researchgate.netnih.gov In a Ru(IV)-catalyzed isomerization of allylic alcohols, deuteration experiments confirmed the presence of ruthenium-hydride intermediates that are surprisingly stable even in complex biological media. nih.gov

Metallocycle Intermediates: As mentioned, ruthenacycloheptadienes have been identified computationally as key intermediates in [2+2+2] cycloadditions. nih.gov Similarly, cyclometalated Ru(II) complexes are often formed during C-H activation processes and can be isolated and characterized. rsc.org

Ruthenium-Oxo and Peroxo Species: In water oxidation catalysis, high-valent ruthenium-oxo (Ru=O) species are critical intermediates. acs.org While a [RuV(bpy)(tpy)=O]³⁺ species was once proposed as the rate-limiting intermediate, later studies using EPR and X-ray absorption spectroscopy indicated that the dominant species in the catalytic steady state is actually [RuIV(bpy)(tpy)=O]²⁺. acs.org The same study also detected a Ru(III)-peroxo species. acs.org In another study on a "pocket-shaped" Ru-bda complex, a pseudo seven-coordinate Ru(III) aqua complex was isolated and characterized, providing insight into the initial step of catalyst activation. chinesechemsoc.orgdiva-portal.org

Metallocarboxylate Intermediates: In the electrocatalytic reduction of CO₂, spectroelectrochemical experiments have allowed for the identification of a metallocarboxylate (Ru-COO⁻) intermediate. researchgate.netrsc.org DFT calculations further support that the catalytic cycle proceeds through such species. rsc.org

Ruthenium-Formyl and -Hydroxymethyl Intermediates: In the conversion of CO to methanol, transient ruthenium formyl (Ru-CHO) and hydroxymethyl (Ru-CH₂OH) complexes have been generated stoichiometrically and characterized by NMR spectroscopy and mass spectrometry. chemrxiv.org

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step of a catalytic cycle. By comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium (B1214612), or ¹⁶O vs. ¹⁸O), valuable information about bond-breaking and bond-forming events in the transition state can be obtained.

In Ru(II)-catalyzed reactions, KIE studies have provided key mechanistic insights:

C-H Activation: In a Ru(II)-catalyzed ortho C-H alkenylation, a KIE of ~2 was observed, indicating that C-H bond cleavage is kinetically relevant. acs.org However, in another Ru(II)-catalyzed alkenylation, ESI-MS-guided deuterium KIE studies suggested that C-H activation may not be the rate-determining step. nih.gov

Water Oxidation: Oxygen-18 KIE studies have been applied to the catalytic oxidation of water by Ru(II) complexes. nih.govrsc.org The observed ¹⁸O KIE values, ranging from 1.013 to 1.031, indicate that O-O bond formation is irreversible and turnover-limiting. nih.gov The magnitude of the KIE provides information about the degree of O-O coupling in the transition state, offering a benchmark for computational studies and helping to distinguish between different proposed mechanisms. nih.govrsc.org

Reaction TypeComplex/SystemKIE Value (kH/kD or k¹⁶/k¹⁸)ImplicationRef
C-H AlkenylationN-aryloxazolidinone + Ru(II)~2C-H cleavage is kinetically relevant acs.org
C-H Alkenylation2-Arylbenzo[d]oxazole + Ru(II)Not specified, but C-H activation not rate-determiningC-H activation is not the slowest step nih.gov
Water Oxidation[Ru(II)(tpy)(bpy)(H₂O)]²⁺1.0132 - 1.0312O-O bond formation is irreversible and turnover-limiting nih.gov

Computational Modeling of Reaction Pathways

Elucidating Catalytic Cycles

Computational studies have been instrumental in mapping out the complete catalytic cycles for a wide range of transformations mediated by Ru(II) complexes. These models can validate or challenge proposed mechanisms and often reveal unexpected mechanistic features.

For instance, in the Ru(II)-pincer complex-catalyzed synthesis of amides from alcohols and amines, DFT calculations have proposed a four-stage catalytic cycle: (I) alcohol dehydrogenation to an aldehyde, (II) coupling of the aldehyde and amine to form a hemiaminal, (III) dehydrogenation of the hemiaminal to the amide, and (IV) catalyst regeneration through H₂ elimination. researchgate.netacs.org The calculations revealed that both dehydrogenation steps likely proceed through a bifunctional double hydrogen transfer mechanism rather than a β-H elimination pathway. researchgate.netacs.org Similarly, for the α-alkylation of arylmethyl nitriles with alcohols, DFT calculations detailed a three-part process: (1) alcohol-to-aldehyde transformation, (2) condensation of the nitrile with the aldehyde, and (3) hydrogenation of the resulting intermediate. sci-hub.se

In the context of "borrowing hydrogen" or "dehydrogenative coupling" reactions, DFT computations have been used to compare different mechanistic possibilities. A study on Ru(II)-catalyzed amide synthesis from alcohol and nitrile showed that a mechanism where the Ru(II) state is maintained throughout the cycle is energetically more favorable than a pathway involving a Ru(II) → Ru(0) → Ru(II) redox couple. acs.org This preferred pathway involves a novel borrowing hydrogen mechanism where alcohol dehydrogenation is coupled with nitrile hydrogenation. acs.org

Hydrogenation and Dehydrogenation Mechanisms

The hydrogenation of carbon dioxide to formic acid catalyzed by Ru(II) complexes has been extensively investigated theoretically. acs.orgnih.govresearchgate.net DFT calculations on a model catalyst, cis-RuH₂(PH₃)₄, showed that the mechanism and rate-determining step depend on ligand dissociation. acs.orgresearchgate.net If a phosphine ligand dissociates, the reaction proceeds via CO₂ insertion into the Ru-H bond of the resulting cis-RuH₂(PH₃)₃ species, followed by a six-membered σ-bond metathesis with H₂. acs.orgresearchgate.net In this scenario, the CO₂ insertion is the rate-determining step. acs.orgresearchgate.net These theoretical models predict that excess phosphine would suppress the reaction, and solvents facilitating phosphine dissociation would be beneficial. acs.orgresearchgate.net

Table 1: Calculated Activation Energies (Ea) for Key Steps in CO₂ Hydrogenation Catalyzed by Model Ru(II) Complexes. acs.orgresearchgate.net

Data obtained from DFT(B3LYP) calculations.

Reaction StepCatalyst SpeciesActivation Energy (kcal/mol)
CO₂ Insertion into Ru-H Bondcis-RuH₂(PH₃)₄29.3
cis-RuH₂(PH₃)₃10.3
Six-membered σ-bond MetathesisRuH(η¹-OCOH)(PH₃)₃(H₂)8.2
Four-membered σ-bond MetathesisRuH(η¹-OCOH)(PH₃)₃(H₂)24.8

Computational studies on the dehydrogenation of formic acid catalyzed by Ru(II) complexes have explored competing pathways. researchgate.net For catalysts like P(CH₂CH₂PPh₂)₃RuH⁺, calculations showed that a cycle beginning with direct hydride transfer from formate (HCOO⁻) to the Ru center is energetically more favorable than a pathway involving the neutral formic acid molecule. researchgate.net

Table 2: Calculated Gibbs Free Energy Barriers for Formic Acid Dehydrogenation by Ru(II) Catalysts. researchgate.net

CatalystOverall Gibbs Free Energy Barrier (kcal/mol)
P(CH₂CH₂PPh₂)₃RuH⁺14.3
P(CH₂CH₂CH₂PiPr₂)₃RuH⁺12.9

Selectivity and Ligand Effects

DFT calculations are particularly powerful in explaining and predicting selectivity. In the Ru(II)-catalyzed hydroamidation of terminal alkynes, computational results explained why different phosphine ligands lead to opposite stereoisomers. rsc.org The study investigated the addition of pyrrolidinone to 1-hexyne (B1330390) and found that the stereoselectivity is determined in the nucleophilic transfer step. rsc.org With the P(nBu)₃ ligand, an anti-orientation of the butyl group relative to the incoming nucleophile is favored, leading to the E-enamide. rsc.org Conversely, with the dcypm ligand, steric repulsion forces a syn orientation, resulting in the Z-enamide. rsc.org The calculated energy differences were in excellent agreement with experimental observations. rsc.org

Table 3: Calculated Stereoselectivity in the Hydroamidation of 1-Hexyne with Pyrrolidinone. rsc.org

Data represents the difference in the free energy barrier (Δ‡GSDL) between the pathways leading to the Z and E products.

LigandFavored ProductEnergy Difference Favoring Product (kcal/mol)
P(nBu)₃ (tri-n-butylphosphine)E-enamide4.8
dcypm ((dicyclohexylphosphino)methane)Z-enamide7.0

Furthermore, modeling of asymmetric transfer hydrogenation of ketones with Noyori-type Ru(II) catalysts has provided a detailed picture of the origins of enantioselectivity. rsc.orgresearchgate.netrsc.org These calculations illustrate the crucial roles of the various chiral elements of the catalyst, including the chirality at the metal center, the diamine ligand backbone, and the axial chirality of the arene ligand. rsc.orgresearchgate.net The models suggest a stepwise mechanism where the substrate docks to the catalyst, followed by hydride transfer and then proton transfer. rsc.orgrsc.org

C-H Activation and Functionalization

The mechanisms of Ru(II)-catalyzed C-H activation and functionalization have also been successfully mapped using DFT. For the meta-sulfonation of 2-phenylpyridines, calculations identified a four-step mechanism: ortho C-H activation, electrophilic substitution, reductive elimination, and catalyst regeneration. sioc-journal.cn The study found that the ortho C-H activation is the rate-determining step, while the subsequent electrophilic substitution step governs the meta-regioselectivity. sioc-journal.cn In the hydroarylation of olefins, computational studies support a pathway involving olefin insertion into a ruthenium-phenyl bond followed by a concerted, metal-mediated C-H activation of the arene, avoiding a Ru(IV) intermediate. acs.org

Supramolecular Chemistry and Self Assembly of Ruthenium Ii Architectures

Design Principles for Coordination-Driven Self-Assembly

Coordination-driven self-assembly relies on the predictable and directional nature of metal-ligand bonds to construct intricate supramolecular architectures from simple building blocks. The final structure of a self-assembled Ruthenium(II) complex is dictated by a combination of factors, including the geometry of the metal precursor and the organic ligands, the reaction conditions, and non-covalent interactions.

At the heart of this design strategy is the use of metal-based "acceptors" and ligand-based "donors." In the context of Ruthenium(II) supramolecular chemistry, half-sandwich organometallic complexes, particularly those containing an arene ligand, are frequently employed as versatile building blocks. nih.gov These dinuclear arene-ruthenium precursors act as "molecular clips," where two ruthenium centers are bridged by a bis-bidentate ligand, leaving labile sites available for coordination with multitopic N-donor ligands. nih.gov The coordination geometry around the Ruthenium(II) centers is typically a slightly distorted octahedron. bohrium.com

The geometry of the organic ligand is a critical determinant of the final architecture. The "bite angle" of the ligand, which is the angle between the two coordination sites, plays a crucial role in directing the assembly process. By judiciously selecting ligands with specific angles between their donor atoms, a variety of predictable shapes and sizes can be achieved. For instance, linear or angled ditopic ligands are commonly used to form two-dimensional metallacycles, while tritopic or tetratopic ligands can lead to the formation of three-dimensional cages and more complex polymers. nih.govnih.gov

The self-assembly process can be under either thermodynamic or kinetic control. rsc.orgresearchgate.net Thermodynamic control leads to the most stable product, while kinetic control yields the product that is formed the fastest. researchgate.net Reaction conditions such as temperature, solvent, and concentration can be manipulated to favor one pathway over the other. rsc.org For instance, higher temperatures can provide the necessary energy to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium. rsc.org The choice of solvent can also significantly influence the outcome of the self-assembly process by affecting the solubility of the components and intermediates, and by competing for coordination sites on the metal center. nih.govnih.gov

Formation of Metallacycles, Cages, and Polymers from Ruthenium(II) Building Blocks

The principles of coordination-driven self-assembly have been successfully applied to construct a wide array of supramolecular structures from Ruthenium(II) building blocks, including metallacycles, metallacages, and coordination polymers. The final architecture is a direct consequence of the geometric information encoded in the metal precursors and the organic ligands.

Metallacycles: Two-dimensional metallacycles are commonly formed through the self-assembly of dinuclear Ruthenium(II) "molecular clips" with ditopic ligands. A prevalent strategy involves the [2+2] self-assembly of a dinuclear arene-ruthenium acceptor with a linear or angled dipyridyl ligand to form tetranuclear rectangular metallacyles. nih.govnih.gov For example, the reaction of dinuclear half-sandwich p-cymene Ruthenium(II) acceptors with imidazole-based ditopic donors results in the formation of tetranuclear rectangular metallacycles. nih.govnih.gov The shape and size of the resulting rectangle can be tuned by varying the length and rigidity of the dipyridyl ligand and the nature of the bridging ligand in the dinuclear ruthenium precursor. nih.gov

Metallacages: The construction of three-dimensional metallacages requires the use of tritopic or higher-denticity ligands. A common approach is the [2+3] self-assembly of a tritopic ligand with a dinuclear Ruthenium(II) acceptor to form a hexanuclear trigonal prismatic cage. nih.govnih.gov For instance, the reaction of 1,3,5-tri(1H-imidazol-1-yl)benzene, a tritopic donor, with dinuclear p-cymene Ruthenium(II) acceptors yields hexanuclear trigonal prismatic metallacages. nih.govnih.gov These cages possess well-defined internal cavities that can encapsulate guest molecules.

Coordination Polymers: By employing ligands with appropriate geometries, it is also possible to form extended one-, two-, or three-dimensional coordination polymers. For example, rod-like Ruthenium(II) coordination polymers have been synthesized using 4,4''-bis(2,2':6',2''-terpyridine)-2',5'-dihexyl-p-terphenyl as a bridging ligand. nih.gov The resulting polymers exhibit a high degree of polymerization and can be dissolved in polar organic solvents. nih.gov Another approach to Ruthenium(II)-containing polymers involves the polymerization of a Ruthenium(II) complex bearing a dibromo-substituted ligand via Stille cross-coupling reaction. sfb1449.de

The characterization of these supramolecular architectures is typically achieved through a combination of techniques, including multinuclear NMR spectroscopy (¹H and ¹³C), electrospray ionization-mass spectrometry (ESI-MS), and, where possible, single-crystal X-ray diffraction. nih.govbohrium.comnih.gov

Table 1: Examples of Supramolecular Architectures from Ruthenium(II) Building Blocks

ArchitectureStoichiometryRuthenium(II) Building Block (Acceptor)Ligand (Donor)Resulting Geometry
Metallacycle[2+2]Dinuclear half-sandwich p-cymene Ruthenium(II)Ditopic bis(imidazolyl)benzeneTetranuclear Rectangle
Metallacage[2+3]Dinuclear half-sandwich p-cymene Ruthenium(II)Tritopic tri(imidazolyl)benzeneHexanuclear Trigonal Prism
Coordination Polymern/aMonomeric Ruthenium(II) with terpyridine4,4''-bis(2,2':6',2''-terpyridine) derivativeRod-like Polymer

Host-Guest Chemistry within Ruthenium(II) Supramolecular Frameworks

A key feature of many Ruthenium(II) supramolecular architectures, particularly metallacages and larger metallacycles, is the presence of well-defined internal cavities that can accommodate guest molecules. This host-guest chemistry has been explored for a variety of applications, including drug delivery, catalysis, and sensing.

The encapsulation of guest molecules is driven by a combination of factors, including the size and shape complementarity between the host and guest, as well as non-covalent interactions such as hydrophobic effects, π-π stacking, and electrostatic interactions. The nature of the solvent also plays a crucial role in the binding process.

A range of guest molecules has been successfully encapsulated within Ruthenium(II) supramolecular frameworks. For instance, hexa- and octanuclear arene-ruthenium cages have been shown to encapsulate photosensitizers such as porphin, phthalocyanine, and Zn-phthalocyanine. bohrium.com The encapsulation was confirmed by various NMR techniques, including DOSY, 2D NOESY, and 2D ROESY, which provide information about the spatial proximity of the host and guest protons. bohrium.com In some cases, the guest is completely encapsulated, forming a "carceplex," while in other systems, an equilibrium exists between the empty and filled host. bohrium.com

The cavities of these supramolecular hosts can also be utilized to encapsulate biologically active molecules. For example, Ruthenium(II) metallacycles and metallacages have been investigated as potential drug delivery vehicles, where the internal cavity can hold a therapeutic agent. nih.gov Furthermore, cucurbit[n]urils (CB[n]s), a family of macrocyclic host molecules, have been shown to form stable host-guest complexes with Ruthenium(II) arene complexes, suggesting their potential for improving the stability and delivery of metallodrugs. rsc.orgsfb1449.de

Beyond simple encapsulation, the confined environment of a Ruthenium(II) supramolecular host can be exploited for catalysis. By sequestering a catalytically active Ruthenium(II) complex within a water-soluble supramolecular assembly, it is possible to protect the catalyst from decomposition while maintaining its catalytic activity. nih.gov This approach has been successfully demonstrated for the isomerization of allyl alcohol, with the encapsulated catalyst exhibiting high turnover numbers. nih.gov

Table 2: Selected Examples of Host-Guest Systems with Ruthenium(II) Supramolecular Frameworks

Host ArchitectureGuest Molecule(s)Method of CharacterizationPotential Application
Hexa- and Octanuclear Arene-Ruthenium CagesPorphin, Phthalocyanine, CoroneneNMR (DOSY, NOESY, ROESY)Photosensitization
Ruthenium(II) MetallacagesAnticancer drugsESI-MSDrug Delivery
Cucurbit[7/8]urilRuthenium(II) arene complexesNMR, HR-ESI-MSDrug Delivery
Water-soluble Supramolecular AssemblyRuthenium(II) catalystNMRSupramolecular Catalysis

Chiral Supramolecular Structures

The introduction of chirality into Ruthenium(II) supramolecular architectures opens up possibilities for applications in enantioselective recognition, catalysis, and chiroptical materials. Chirality can be incorporated into these systems through the use of chiral ligands or by the spontaneous resolution of achiral components into a chiral structure.

A common strategy for constructing chiral Ruthenium(II) supramolecular assemblies involves the use of enantiopure building blocks. For example, a series of enantiopure Ruthenium(II) polypyridyl complexes featuring pendant pyridyl groups have been synthesized and used as building blocks for larger self-assembled structures. nih.gov These chiral metalloligands can then be reacted with other metal ions to form heterometallic coordination polymers with a defined chirality. nih.gov

The self-assembly of Ruthenium(II) complexes with planar ligands containing extended π-systems can lead to the formation of helical structures. nih.gov In some cases, starting from a racemic mixture of a Ruthenium(II) polypyridyl complex, spontaneous resolution can occur, leading to the formation of a double helical assembly of a single enantiomer. nih.gov

The chiroptical properties of these chiral supramolecular structures are of significant interest. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are used to characterize the stereochemistry of these assemblies. For instance, the grafting of Ruthenium(II) complexes onto a helicene backbone has been shown to create new active bands in the ECD spectra, leading to a significant increase in the optical rotation of the resulting organometallic helicenes. bohrium.com

The chiral cavities within these supramolecular structures can be utilized for enantioselective recognition of guest molecules. The host-guest interactions within a chiral environment can lead to diastereomeric complexes with different stabilities, allowing for the discrimination between enantiomers.

Table 3: Strategies for Introducing Chirality into Ruthenium(II) Supramolecular Structures

StrategyDescriptionExample
Chiral Building Blocks Use of enantiopure Ruthenium(II) complexes as metalloligands.Enantiopure Ruthenium(II) polypyridyl complexes for the assembly of heterometallic coordination polymers.
Spontaneous Resolution Self-assembly of a racemic mixture into a chiral structure.Formation of a double helical assembly from a racemic Ruthenium(II) polypyridyl complex.
Chiral Ligands Incorporation of chiral organic ligands into the supramolecular framework.Use of ligands derived from natural products or asymmetric synthesis.

Stimuli-Responsive Ruthenium(II) Supramolecular Systems

Stimuli-responsive supramolecular systems are materials that can change their properties in response to external stimuli, such as light, redox potential, pH, or temperature. The incorporation of Ruthenium(II) complexes into these systems is particularly attractive due to their inherent photo- and redox-activity.

Photo-responsive Systems: The light-sensitive nature of certain Ruthenium(II) complexes can be harnessed to create photo-responsive supramolecular materials. For example, supramolecular gels have been developed where a photosensitive Ruthenium(II) bipyridine complex acts as a crosslinker for a polymer. bohrium.comnih.gov Irradiation with visible or near-infrared (NIR) light can lead to the cleavage of ligands from the ruthenium center, breaking the cross-links and causing the gel to dissolve. bohrium.comnih.gov This process can be reversible, with the gel reforming upon heating. bohrium.comnih.gov Photo-responsive hydrogels based on Ruthenium(II) complexes have also been synthesized, where light-induced ligand substitution leads to the degradation of the hydrogel network. rsc.orgsfb1449.decore.ac.uk

Redox-responsive Systems: The ability of Ruthenium(II) to undergo reversible oxidation to Ruthenium(III) can be utilized to create redox-switchable supramolecular assemblies. For example, a Ruthenium(II) polypyridine complex has been shown to exhibit an electrochemically controlled "off-on" luminescence switch based on the redox state of a quinone/hydroquinone couple within the ligand. researchgate.net Redox-active Ruthenium-organic polyhedra have also been synthesized, where the multi-electron transfer process can be tuned by the functional groups on the organic ligands. chemrxiv.org

pH-responsive Systems: The self-assembly and disassembly of Ruthenium(II) supramolecular systems can also be controlled by pH. For instance, an RGD peptide-modified carboline Ruthenium(II) complex has been designed to self-assemble into nanoflowers in the acidic environment of lysosomes, leading to lysosomal swelling and apoptosis. nih.gov The pH-triggered release of biologically active molecules from diruthenium complexes has also been demonstrated, with a faster release rate observed at slightly acidic pH values compared to physiological pH. rsc.org

Thermo-responsive Systems: Temperature can also be used as a stimulus to control the properties of Ruthenium(II) supramolecular systems. For example, thermo-responsive nanoparticles have been developed by combining a palladium-ruthenium alloy and a Ruthenium(II) polypyridyl complex with a phase-change material. nih.gov These nanoparticles can be used for synergistic photothermal and photodynamic therapy. nih.gov

Ruthenium Ii in Advanced Materials Science and Technological Applications

Optoelectronic Devices (e.g., OLEDs, Light-Emitting Devices)

Ruthenium(II) polypyridyl complexes are prominent candidates for use in light-emitting devices due to their favorable photoredox efficiencies. d-nb.info Tris-chelated Ru(II) complexes, such as those based on tris(2,2'-bipyridyl)ruthenium(II) or [Ru(bpy)₃]²⁺, are central to the function of light-emitting electrochemical cells (LECs). researchgate.netacs.org In these devices, an electrochemical redox mechanism facilitates charge injection, leading to the emission of light, a process akin to electrogenerated chemiluminescence. acs.org

The performance of these devices can be significantly enhanced through molecular design. By adding substituents like alkyl groups to the bipyridyl ligands, self-quenching of the excited state can be inhibited. researchgate.net This modification has led to devices with external quantum efficiencies (EQE) reaching as high as 5.5%. acs.org For instance, blending Ru(II) complexes with polymers like poly(methyl methacrylate) (PMMA) in a simple ITO/Ru-complex + PMMA/Ag sandwich structure has yielded devices with high efficiencies. researchgate.netacs.org The electroluminescence of these complexes typically appears in the orange-red to red portion of the spectrum, with emission peaks around 580-600 nm. d-nb.infoacs.org Combining Ru(II) complexes with cadmium sulfide (B99878) nanoparticles has also been shown to improve device performance, achieving a brightness of 680 cd/m² and an EQE of approximately 0.2% at a low threshold voltage of 4 V. nih.gov

Sensors and Probes (e.g., pH sensors, ion sensors, chemical sensors)

The sensitivity of the luminescence of Ru(II) complexes to their chemical environment makes them excellent candidates for sensors and probes. Their long excited-state lifetimes and absorption in the visible spectrum simplify measurement instrumentation. researchgate.net

pH Sensing: Ru(II) complexes incorporating ligands with acid/base functionality, such as 4,4'-dicarboxy-2,2'-bipyridine or 4,7-dihydroxy-1,10-phenanthroline, exhibit strong pH-dependent luminescence. researchgate.netacs.org For example, a sensor using [Ru(Ph₂phen)₂(DCbpy)]²⁺ immobilized in a polymer matrix shows a 3-4 fold change in its luminescence lifetime over a pH range of 3-5. researchgate.net Similarly, complexes with 4,7-dihydroxy-1,10-phenanthroline can be used for pH sensing over a range of 2-8. acs.org The principle often involves the protonation and deprotonation of ligand groups, which alters the electronic properties and, consequently, the luminescence of the complex. researchgate.net

Ion and Chemical Sensing: Beyond pH, Ru(II) complexes can be designed to detect specific ions and molecules. By incorporating specific recognition moieties, "switch-on" or ratiometric probes can be created. For example, a complex designed with a dinitrophenylthio group acts as a highly sensitive and selective probe for hypochlorous acid (HOCl), with a detection limit of 53.5 nM. acs.org Another complex was developed for the detection of nitric oxide (NO) by reacting with it to form a highly luminescent triazole derivative, resulting in a 302-fold increase in luminescence. exlibrisgroup.com Ruthenium complexes have also been engineered to act as luminescent probes for detecting DNA mismatches and abasic sites, binding to these destabilized regions with high affinity and showing an enhanced emission in their presence. nih.gov

Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells, Photothermal Conversion)

Ruthenium(II) complexes are pivotal in energy conversion, particularly in dye-sensitized solar cells (DSSCs) and for photothermal applications.

Dye-Sensitized Solar Cells (DSSCs): Ru(II) polypyridyl complexes are benchmark photosensitizers in DSSCs due to their intense metal-to-ligand charge transfer (MLCT) absorptions across the visible spectrum, high stability, and efficient electron injection into semiconductor materials like TiO₂. scientific.netresearchgate.net The archetypal dyes, N3 and N719, are cis-di(thiocyanato)bis(2,2'-bipyridine-4,4'-dicarboxylate)Ru(II) complexes and have achieved power conversion efficiencies over 11%. researchgate.netmdpi.com Research continues to focus on engineering new thiocyanate-free complexes to improve stability and efficiency. scientific.netrsc.org The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectra, redox potentials, and binding to the TiO₂ surface. scientific.netrsc.org

Photothermal Conversion: Certain Ru(II) complexes can efficiently convert absorbed light energy into heat. This property is being explored for applications like photothermal therapy. uzh.chnih.gov When grafted onto gold nanospheres, Ru(II) polypyridyl complexes can significantly enhance the near-infrared (NIR) absorption of the nanoparticles. uzh.chnih.gov Under laser irradiation (e.g., 808 nm), these hybrid materials exhibit a potent photothermal effect. uzh.ch Supramolecular materials self-assembled from Ru(II) complexes have also shown outstanding photothermal conversion ability, with temperatures reaching up to 220°C for solid powders under laser irradiation, demonstrating potential for solar energy harvesting. rsc.org

Advanced Interconnect Materials and Thin Films

Ruthenium's properties, such as its low resistivity and the conductivity of its oxide (RuO₂), make it a candidate for applications in microelectronics, including as a seed layer for copper interconnects and as an electrode material. harvard.edu Thin films of ruthenium are often deposited using Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), which require suitable volatile precursor compounds. mdpi.comacs.org

Ruthenium(II) organometallic complexes are frequently used as precursors for these deposition techniques. mdpi.comresearchgate.net Compounds like bis(cyclopentadienyl)ruthenium(II) (RuCp₂) and bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂) are common choices. mdpi.comresearchgate.net Using plasma-enhanced ALD (PEALD) with Ru(EtCp)₂ as a precursor, pure polycrystalline metallic ruthenium films can be formed at temperatures around 375°C, exhibiting low resistivity (18–19 µΩ·cm) and low surface roughness (~1.5 nm). mdpi.com Other Ru(II) precursors, such as bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl, have also been successfully used to deposit highly pure and conductive films that conformally coat structures with very high aspect ratios (40:1). harvard.eduharvard.edu

Machine Learning and Computational Material Design for Ruthenium-Based Systems

The vast chemical space of possible Ruthenium(II) complexes presents both an opportunity and a challenge for discovering new materials with tailored properties. Machine learning (ML) and computational methods like Density Functional Theory (DFT) are emerging as powerful tools to navigate this complexity and accelerate design. researchgate.netacs.org

Machine Learning: ML models can be trained on existing datasets of Ru(II) complexes and their measured properties to predict the characteristics of new, unsynthesized compounds. In one pioneering study, ML models were trained on a library of 288 modularly synthesized ruthenium arene Schiff-base complexes and their antibacterial properties. researchgate.netnih.gov The models were then used to predict the activity of 54 new compounds, which resulted in a 5.7-fold higher hit rate against MRSA compared to the original, conventionally screened library. nih.gov This demonstrates the potential of ML to significantly improve the success rate in the search for new functional metal complexes. chemrxiv.orgchemrxiv.org

Computational Design (DFT): DFT and its time-dependent extension (TD-DFT) are used to investigate the electronic structure and photophysical properties of Ru(II) complexes from first principles. acs.orgscirp.org These calculations can predict key parameters for various applications, such as absorption spectra, the energies of excited states, and the efficiency of intersystem crossing (ISC), which are crucial for photosensitizers in photodynamic therapy. acs.orgnih.gov By simulating how molecular structure modifications—such as changing a ligand—affect these properties, researchers can rationally design new complexes with optimized performance before attempting their synthesis in the lab. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Ruthenium Ii Research

Ultrafast Time-Resolved Spectroscopy (e.g., Transient Absorption, Time-Resolved IR)

Ultrafast time-resolved spectroscopy is a cornerstone in the investigation of the fleeting excited states of Ruthenium(II) complexes. These techniques use short pulses of light to initiate a photochemical process and then probe the subsequent changes in the sample with another delayed pulse, allowing for the observation of transient species with lifetimes on the order of femtoseconds to nanoseconds.

Transient Absorption (TA) Spectroscopy has been extensively used to study the excited-state dynamics of Ruthenium(II) polypyridyl complexes. Upon excitation, these complexes typically form a metal-to-ligand charge-transfer (MLCT) state. For instance, in tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, excitation into the ¹MLCT band is followed by ultrafast intersystem crossing (ISC) to the triplet manifold (³MLCT) in less than 50 femtoseconds. TA studies have revealed that the subsequent dynamics, including intramolecular vibrational relaxation (IVR) and vibrational cooling, occur on picosecond timescales. In some cases, biphasic decay kinetics are observed, suggesting the involvement of multiple excited-state species or relaxation pathways. The environment, such as the solvent, can influence these dynamics. For example, studies in ionic liquids have shown that while the kinetic constants for ISC and IVR in [Ru(bpy)₃]²⁺ are similar to those in aqueous solutions, the binding energies of the ¹MLCT and ³MLCT states are distinctly measurable.

Time-Resolved Infrared (TRIR) Spectroscopy provides complementary information by probing the vibrational structure of transient species. This technique is particularly sensitive to changes in the electron density at different parts of the molecule. For example, in Ru(II)-Re(I) supramolecular photocatalysts, TRIR has been used to follow the intramolecular electron transfer from the photoexcited Ru(II) sensitizer (B1316253) to the Re(I) catalytic unit. The vibrational bands of carbonyl ligands on the Re(I) center serve as sensitive probes of the electron transfer process. Studies on [Ru(bpy)₃]²⁺ and its derivatives with methyl-substituted ligands have used TRIR to identify an intermediate ³dd state that is populated from the ³MLCT state. The lifetime of this intermediate was found to be around 400-450 picoseconds. In cyano-substituted bipyridyl complexes of Ru(II), TRIR confirmed that the lowest-lying ³MLCT state is localized on a single cyano-bipyridyl ligand, as evidenced by a significant shift in the C≡N stretching frequency upon excitation.

Key Research Findings from Ultrafast Spectroscopy:

ComplexTechniqueKey FindingLifetime/RateCitation
[Ru(bpy)₃]²⁺Femtosecond Fluorescence UpconversionFirst observation of ¹MLCT state emission and its ISC to the triplet manifold.¹MLCT lifetime: 40 ± 15 fs; ISC: 40 ± 15 fs
[Ru(bpy)₃]²⁺Ultrafast XUV Photoelectron Spectroscopy (in ionic liquid)Determination of absolute binding energies of ¹MLCT and ³MLCT states.ISC: 37 ± 10 fs; IVR: 120 ± 20 fs
[Ru(mbpy)₃]²⁺, [Ru(mphen)₃]²⁺Ultrafast TRIRObservation of an intermediate ³dd state populated from the ³MLCT state.Intermediate lifetime: ~400 ps
Ru(II)-Re(I) binuclear complexesNanosecond TRIRMeasurement of intramolecular electron transfer rates from the reduced Ru unit to the Re unit.k_ET > 2 x 10⁷ s⁻¹
[Ru(CN-Me-bpy)(bpy)₂]²⁺Ultrafast TRIRExcited electron density localizes on a single CN-Me-bpy ligand.Localization occurs within hundreds of femtoseconds.

Electrochemical Spectroscopies (e.g., Spectroelectrochemistry, EPR during Redox)

Electrochemical spectroscopies are powerful tools for characterizing the electronic structure of Ruthenium(II) complexes in different oxidation states. These in-situ techniques combine electrochemical control with spectroscopic measurements, providing a direct correlation between the redox state of a complex and its spectral properties.

Spectroelectrochemistry involves recording spectroscopic data (e.g., UV-Vis-NIR, IR) as the potential of an electrode in a solution of the complex is systematically varied. This allows for the characterization of species generated by oxidation or reduction.

UV-Vis-NIR Spectroelectrochemistry: This technique has been widely applied to Ruthenium(II) polypyridyl complexes. For example, in complexes with 4,4′-dicyano-5,5′-dimethyl-2,2′-bipyridine (CN-Me-bpy) ligands, spectroelectrochemistry has shown that reduction occurs sequentially and is localized on the CN-Me-bpy ligands before the unsubstituted bipyridine ligands are reduced. The successive reduction of the ligands leads to the disappearance of the metal-to-ligand charge transfer (MLCT) band and the emergence of new bands in the near-infrared (NIR) region, which are characteristic of the radical anionic forms of the ligands. In push-pull Ruthenium(II) complexes, oxidative UV/Vis/NIR spectroelectrochemistry has been used to observe the bleaching of the MLCT band and the concomitant appearance of a ligand-to-metal charge transfer (LMCT) band.

Infrared (IR) Spectroelectrochemistry: This method is particularly useful for complexes containing IR-active functional groups, such as nitriles or carbonyls. In the aforementioned Ruthenium(II) complexes with CN-Me-bpy ligands, IR spectroelectrochemistry revealed that the C≡N stretching vibration shifts by approximately -45 cm⁻¹ upon reduction, and its intensity increases significantly. This large shift confirms that the added electron is localized on the cyano-substituted ligand. In studies of Ruthenium(II) nitrosyl complexes, in-situ FT-IR spectroelectrochemistry has been instrumental in elucidating the mechanism of nitric oxide (NO) release upon reduction. It was shown that the initial step following one-electron reduction of trans-[Ru(NO)(NH₃)₄(py)]³⁺ is the labilization of the pyridine (B92270) ligand, rather than direct NO release.

Electron Paramagnetic Resonance (EPR) during Redox is used to study paramagnetic species, which have one or more unpaired electrons. By performing EPR spectroscopy on electrochemically generated species, it is possible to gain information about the location and environment of the unpaired electron.

In the study of a Ruthenium(II) complex with a redox-active semiquinonate ligand, EPR spectroscopy was used to confirm the paramagnetic nature of the complex in its resting state, demonstrating that the dioxo ligand exists in the semiquinonate radical form.

For Ruthenium(II) complexes linked to electron acceptors or donors, EPR spectroscopy has been used to characterize the intramolecular charge-separated states formed after photoexcitation.

In-situ EPR spectroelectrochemistry has been employed to investigate the intermediates in water oxidation catalysis by a Ruthenium(II) complex. By applying a potential and recording the EPR spectrum, a Ru(V)=O intermediate was observed for the first time, providing crucial support for the proposed catalytic mechanism. In studies of Ruthenium(II) nitrosyl porphyrin complexes, EPR spectroelectrochemistry helped to determine that the first oxidation occurs on the porphyrin ring, while reduction is centered on the NO ligand.

Summary of Spectroelectrochemical Findings:

Complex TypeTechniqueKey FindingCitation
Ru(II) polypyridyl with cyano-substituted ligandsUV-Vis-NIR & IR SpectroelectrochemistryReductions are localized on the cyano-ligands, leading to characteristic spectral changes.
Ru(II) nitrosylIn-situ FT-IR SpectroelectrochemistryReduction leads to ligand labilization prior to NO release.
Ru(II) with semiquinonate ligandEPR SpectroscopyConfirmed the presence of a semiquinonate radical in the ground state.
Ru(II) water oxidation catalystIn-situ EPR SpectroelectrochemistryDirect observation of a Ru(V)=O intermediate.
Ru(II) nitrosyl porphyrinEPR SpectroelectrochemistryFirst oxidation is porphyrin-based; reduction is NO-centered.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of diamagnetic Ruthenium(II) complexes in solution. It provides a wealth of information on the molecular structure, conformation, and dynamic processes such as isomerism and ligand exchange.

Structural Characterization:

¹H and ¹³C NMR: These are the most common NMR techniques used for the characterization of Ruthenium(II) complexes. The chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms and the electronic environment of the ligands. For example, in Ruthenium(II) polypyridyl complexes, the aromatic protons of the bipyridine or phenanthroline ligands show characteristic patterns that can be used to confirm the coordination of the ligands to the metal center. In arene-Ruthenium(II) complexes, the protons of the coordinated arene ring typically show a significant upfield shift compared to the free arene, which is a clear indication of coordination. The presence of specific functional groups, such as carboxamides or pyrrole-ketones, can also be confirmed by their characteristic NMR signals.

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivities between protons (COSY) and between protons and carbons (HSQC, HMBC). These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules with many overlapping resonances. For instance, ¹H-¹H COSY is routinely used to trace the connectivity of protons within the ligand frameworks of Ruthenium(II) polypyridyl complexes.

⁹⁹Ru NMR: Although less common due to the low natural abundance and sensitivity of the ⁹⁹Ru nucleus, ⁹⁹Ru NMR spectroscopy provides direct information about the electronic environment of the ruthenium center. The chemical shift of ⁹⁹Ru is very sensitive to the nature of the ligands and the coordination geometry. It has been shown that the δ(⁹⁹Ru) value increases with the increasing redox potential of polypyridyl complexes. ⁹⁹Ru NMR can also be used to distinguish between different coordination isomers.

Dynamic Studies:

Variable-Temperature (VT) NMR: This technique is used to study dynamic processes that occur on the NMR timescale, such as conformational changes, ligand rotation, and isomer interconversion. By recording NMR spectra at different temperatures, it is possible to slow down or speed up these processes, leading to changes in the appearance of the NMR signals. From these changes, activation energies for the dynamic processes can be determined. For example, VT-NMR has been used to study the conformational behavior of Ruthenium(II) tetraazaporphyrinogen complexes, revealing that axial ligand rotation and macrocyclic interconversion are concomitant processes. In some di-ruthenium(II) terpyridine complexes, VT-NMR has shown fluxional behavior due to steric strain, such as the rotation of a free bipyridyl group or the mutual twisting of complexed bipyridyl fragments.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for studying the size and aggregation state of molecules in solution. It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. DOSY has been used to study the interaction of Ruthenium(II) complexes with biomolecules like DNA, by observing changes in the diffusion coefficient of the complex upon binding. It has also been employed to investigate ion-pairing in cationic Ruthenium(II) arene complexes, revealing the formation of contact ion-pairs or larger aggregates depending on the solvent and counterion.

Selected NMR Applications in Ruthenium(II) Chemistry:

TechniqueSystem StudiedInformation ObtainedCitation
¹H, ¹³C, COSY NMRRuthenium(II) polypyridyl complexesUnambiguous assignment of ligand protons and carbons, confirmation of structure.
Variable-Temperature NMRRuthenium(II) tetraazaporphyrinogen complexesStudy of conformational dynamics, including ligand rotation and macrocycle interconversion.
⁹⁹Ru NMRRuthenium(II) organometallic and polypyridyl complexesCorrelation of chemical shift with electronic properties and redox potential; identification of isomers.
DOSY NMRCationic Ruthenium(II) arene complexesInvestigation of ion-pairing and aggregation in solution.
¹H, DOSY NMRDinuclear arene Ruthenium(II) complexesCharacterization of hydrolysis products and interaction with biological ligands.

Theoretical and Computational Chemistry of Ruthenium Ii Complexes

Density Functional Theory (DFT) Studies of Ground State Properties

Geometrical Optimization and Vibrational Analysis

Accurate prediction of molecular geometry is the foundation of computational chemistry. DFT methods are widely used to perform geometry optimizations on Ruthenium(II) complexes, yielding structural parameters that are often in excellent agreement with experimental data from X-ray crystallography. For instance, the optimization of the archetypal [Ru(bpy)₃]²⁺ complex using the Local Density Approximation (LDA) within D₃ symmetry results in a structure that corresponds well with its X-ray determined counterpart researchgate.netchimia.ch. More recent studies on trisheteroleptic Ru(II) complexes also show a distorted octahedral geometry upon full optimization, with calculated bond lengths such as Ru–N(bpy) and Ru–N(dpp) being 2.102 Å and 2.120 Å, respectively rsc.org.

Vibrational analysis, typically performed after a successful geometry optimization, provides theoretical vibrational frequencies (infrared and Raman spectra). These calculated spectra are crucial for interpreting experimental spectroscopic data and assigning vibrational modes. Studies on mixed carbonyl-halide Ru(II) complexes using the B3LYP functional have shown that calculated C-O stretching frequencies agree with observed values with deviations of less than 5% nih.gov. Similarly, for the [Ru(bpy)₃]²⁺ ion, DFT calculations closely predict the experimental IRMPD bands observed at 1436 and 757 cm⁻¹ acs.org. This close correspondence between theory and experiment validates the computational model and allows for the prediction of spectra for species that have not been experimentally characterized nih.gov.

Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for selected Ru(II) Complexes
ComplexVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Computational MethodReference
[Ru(bpy)₃]²⁺-14361424DFT acs.org
[Ru(bpy)₃]²⁺-757750DFT acs.org
cis-Ru(CO)₂Cl₄²⁻C-O Stretch~2070, ~2140Good agreement (&lt;5% deviation)B3LYP/LanL2DZ nih.gov
fac-Ru(CO)₃Br₃⁻Ru-Br Stretch-Good agreement (&lt;8% deviation)B3LYP/SDD nih.gov

Electronic Structure and Orbital Analysis

DFT calculations offer a detailed picture of the electronic structure of Ruthenium(II) complexes by determining the energies and compositions of their molecular orbitals (MOs). For a typical octahedral Ru(II) complex, a low-spin d⁶ metal center, the highest occupied molecular orbitals (HOMOs) are predominantly of metal t₂g (dπ) character (composed of dxy, dxz, and dyz orbitals) rsc.orgnih.gov. The lowest unoccupied molecular orbitals (LUMOs) are generally centered on the π-system of the polypyridyl ligands (π* orbitals) rsc.org.

This orbital arrangement is fundamental to the signature photophysical property of many Ruthenium(II) complexes: the Metal-to-Ligand Charge Transfer (MLCT) transition. Upon excitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital nih.govtandfonline.com. The energy gap between the HOMO and LUMO is a key determinant of the complex's optical and redox properties. For example, in one studied trisheteroleptic complex, this gap was calculated to be 3.82 eV rsc.org. Analysis of the MOs helps rationalize trends in reactivity and spectroscopy across a series of related complexes.

Frontier Molecular Orbital Characteristics for Selected Ru(II) Complexes
Complex TypeHOMO CharacterLUMO CharacterKey ImplicationReference
Polypyridyl (e.g., [Ru(bpy)₃]²⁺)Metal t₂g (dπ)Ligand πEnables MLCT transitions rsc.org
Trisheteroleptic PolypyridylMetal t₂g (dxy, dxz, dyz)Ligand centered πHOMO-LUMO gap of 3.82 eV rsc.org
Cyanide Complexes ([RuII(CN)₆]⁴⁻)Metal 4d(π)Ligand CN(π)Transitions to unoccupied CN(π) orbitals nih.gov

Reaction Mechanism Elucidation via Transition State Search

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By locating transition states (first-order saddle points on the potential energy surface) and connecting them to reactants and products via intrinsic reaction coordinate (IRC) calculations, chemists can chart the entire course of a reaction.

This approach has been successfully applied to understand various reactions involving Ruthenium(II) complexes. For instance, the mechanism of C-H oxygenation catalyzed by a p-cymene-ruthenium(II) species was detailed through DFT, outlining a pathway involving C-H activation, oxidation of Ru(II) to Ru(IV), and subsequent reductive elimination to form the C-O bond nih.gov. In the study of photoactivated chemotherapy agents, DFT calculations have been used to explore the photodissociation mechanism. For one sorafenib-containing complex, the complete dissociation of a chlorido ligand was found to proceed through a dissociative mechanism with a low activation barrier of only 1.4 kcal mol⁻¹, followed by the entry of a water molecule and release of the sorafenib ligand mdpi.com. The calculated activation enthalpies and entropies for substitution reactions can also provide mechanistic insight, with negative entropies of activation supporting an associative mechanism rsc.org.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, TD-DFT is the workhorse method for studying the properties and dynamics of electronically excited states rsc.org. It is instrumental in understanding the photophysics and photochemistry of Ruthenium(II) complexes.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-visible absorption spectrum of a molecule rsc.org. For Ruthenium(II) complexes, TD-DFT has been shown to accurately reproduce experimental absorption spectra, particularly the intense MLCT bands in the visible region rsc.orgacs.org. For example, calculations on a series of Ru(II) photosensitizers showed MLCT absorption bands at 445–460 nm, which matched experimental data well acs.org. TD-DFT can also dissect complex spectra by assigning the character of different absorption bands, such as distinguishing between MLCT transitions to different ligands in a heteroleptic complex nih.gov.

Furthermore, by optimizing the geometry of the lowest-lying triplet state, TD-DFT can be used to predict phosphorescence emission energies. For a Ru(II) polypyridyl complex featuring a flavin-inspired ligand, the emission wavelength was predicted to be 611 nm, which was much closer to the observed emission maximum than predictions from the ground state geometry, highlighting the importance of excited-state geometry relaxation nih.gov.

Comparison of Experimental and TD-DFT Calculated Spectroscopic Data for Ru(II) Complexes
ComplexPropertyExperimental λ (nm)Calculated λ (nm)Transition CharacterReference
[RuII(bipyP)(dnb)₂]Absorption (MLCT)~450445-460MLCT-anchoring acs.org
Ru‐Me₂alloxBEmission650611³MLCT nih.gov
[Ru(dpp)(bpy)(mtmp)]²⁺Absorption (MLCT)~450-MLCT rsc.org
Ru-1 (flavin-decorated)Emission643-³IL rsc.org

Characterization of Excited State Dynamics and Potential Energy Surfaces

Understanding the fate of a molecule after photoexcitation requires mapping the potential energy surfaces of the relevant excited states. TD-DFT is used to calculate these surfaces and identify key features such as minima and crossings that govern the dynamics. Upon absorption of a photon to a singlet MLCT (¹MLCT) state, Ruthenium(II) complexes typically undergo extremely fast (< 50 fs) intersystem crossing (ISC) to the triplet manifold acs.org.

The subsequent dynamics involve internal conversion and vibrational relaxation, leading to the population of the lowest-energy triplet state, often a ³MLCT state, from which phosphorescence or photochemical reactions occur nih.govacs.org. TD-DFT calculations are crucial in assessing the geometric and electronic structures of these key triplet states, including both charge-transfer (³MLCT) and metal-centered (³MC) states researchgate.net. The relative energies and potential barriers between these states, as calculated by TD-DFT, determine the photochemical pathways, such as ligand dissociation, which is often mediated by the population of a dissociative ³MC state researchgate.net. These computational insights are vital for interpreting data from time-resolved spectroscopic experiments and for designing new complexes with tailored excited-state properties nih.gov.

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemical methods are foundational for obtaining highly accurate electronic structures, reaction energies, and spectroscopic properties of Ruthenium(II) complexes. These first-principles methods solve the electronic Schrödinger equation without empirical parameters, offering a systematic pathway to achieving chemical accuracy (typically within 1 kcal/mol or 4 kJ/mol of experimental values). acs.org

For Ruthenium(II) complexes, a multi-level or hybrid approach is often necessary to balance accuracy with computational cost. acs.org A common strategy involves using Density Functional Theory (DFT) with dispersion corrections for the entire system to optimize the geometry and calculate basic properties. acs.org For a more accurate energy determination of a specific reaction site or property, higher-level methods are employed for a smaller, representative model of the complex. acs.org

High-accuracy methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry but are computationally expensive, with their cost scaling exponentially with the size of the system. acs.org Therefore, their application is typically limited to smaller models of the active site of the Ruthenium(II) complex.

Second-order Møller-Plesset perturbation theory (MP2) offers a more computationally feasible alternative for larger fragments while still providing a good level of accuracy for electron correlation. acs.org The results from these high-level calculations on the model system can then be used to correct the lower-level calculations on the full system, a technique known as a hybrid high-level–low-level quantum method (e.g., MP2:DFT-D+ΔCC). acs.org

The choice of basis sets is also crucial for achieving high accuracy. Correlation-consistent basis sets, such as the cc-pVnZ series, are often employed and extrapolated to the complete basis set (CBS) limit to minimize basis set incompleteness error. osti.gov Additional corrections for relativistic effects, which are significant for a heavy element like ruthenium, core-valence correlation, and anharmonic zero-point energies are also incorporated to achieve the highest possible accuracy. osti.gov

A benchmarking study on Ru(II)-aminopyridine π-complexes highlighted the importance of selecting the appropriate combination of DFT functional and solvation model to achieve structural accuracy. The study revealed that different combinations can lead to varying degrees of geometric deviation from crystallographic data, with some combinations resulting in significant over-relaxation. mdpi.com

Table 1: Comparison of Ab Initio Methods for High-Accuracy Calculations

MethodDescriptionAdvantagesLimitations
DFT Solves the Kohn-Sham equations using an approximate exchange-correlation functional. engrxiv.orgComputationally efficient for large systems.Accuracy depends on the chosen functional; may not achieve chemical accuracy.
MP2 Second-order Møller-Plesset perturbation theory; includes electron correlation. acs.orgMore accurate than DFT for many systems; better treatment of dispersion interactions.More computationally expensive than DFT.
CCSD(T) Coupled Cluster with Single, Double, and perturbative Triple excitations. acs.org"Gold standard" for accuracy in quantum chemistry. acs.orgVery high computational cost, limited to small systems.
Hybrid Methods Combines a high-level method for a small part of the system with a lower-level method for the full system. acs.orgBalances accuracy and computational cost.The choice of the model system is critical.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of Ruthenium(II) complexes, providing insights into their conformational dynamics, interactions with their environment, and interfacial phenomena. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic processes that are often inaccessible to static quantum chemical calculations.

In the context of Ruthenium(II) complexes, MD simulations have been instrumental in understanding their interactions with biological macromolecules such as DNA. For instance, simulations of dinuclear Ruthenium(II) complexes with a G-quadruplex from human telomeres have shown how different stereoisomers (ΛΛ and ΔΔ) exhibit distinct dynamic behaviors upon binding. nih.gov These simulations revealed that the tpphz ligand in the ΛΛ isomer can "float" over the G-tetrad, interacting with all four guanines, while in the ΔΔ isomer, it remains "locked" over two guanines. nih.gov This difference in dynamic behavior, attributed to the stereochemistry of the bipy ligands, explains the experimentally observed enantioselective binding. nih.gov

MD simulations are also employed to investigate the solidification and phase transitions of ruthenium-containing materials. Studies on melted ruthenium alloys using the embedded atom method (EAM) potential have explored the impact of different cooling rates on solidification. aip.orgresearchgate.net These simulations can reveal the evolution of the melt structure during undercooling and the formation of different solid phases. aip.orgresearchgate.net For example, simulations have shown that upon quenching, the system can transform into a supercooled liquid state. researchgate.net

To perform MD simulations, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. For complex systems like Ruthenium(II) coordination compounds, standard force fields may not be available or accurate enough. In such cases, parameters can be derived from quantum chemical calculations. zenodo.org For example, parameters for cis-[Ru(II)(dmso)4Cl2] and its hydrolyzed complex have been developed using the MCPB.py program from AmberTools, enabling subsequent MD simulations. zenodo.org

Furthermore, ab initio molecular dynamics (AIMD) can be used to study interfacial phenomena with high accuracy. acs.org In AIMD, the forces on the atoms are calculated "on the fly" using quantum chemical methods, typically DFT. This approach was used to optimize the interfacial structures of Cu/Ru systems, providing insights into the local structural distortions at the heterogeneous interface. acs.org

Table 2: Applications of MD Simulations for Ruthenium(II) Complexes

ApplicationSystem StudiedKey Findings
DNA Binding Dinuclear Ru(II) complexes with human telomere G-quadruplex nih.govRevealed enantioselective dynamic behavior of different stereoisomers upon binding. nih.gov
Solidification Melted ruthenium alloy aip.orgresearchgate.netInvestigated the effect of cooling rates on the transition to a supercooled liquid and solid state. aip.orgresearchgate.net
Interfacial Phenomena Cu/Ru heterointerfaces acs.orgOptimized interfacial structures and revealed local distortions using AIMD. acs.org
Conformational Dynamics Ru(II) polypyridyl complexes researchgate.netA conformational search was carried out to understand the stable conformers for DNA docking studies. researchgate.net

Machine Learning Potentials in Ruthenium Systems Modeling

The development of machine learning potentials (MLPs) is revolutionizing the field of molecular modeling by bridging the gap between the accuracy of first-principles calculations and the efficiency of classical force fields. arxiv.orgnih.govaip.org MLPs are trained on large datasets of quantum mechanical calculations (energies and forces) to learn the high-dimensional potential energy surface of a system. arxiv.orgnih.gov Once trained, these potentials can predict energies and forces with an accuracy close to the reference quantum mechanical method but at a fraction of the computational cost. arxiv.org This allows for large-scale and long-time molecular dynamics simulations that were previously intractable with ab initio methods. arxiv.org

In the context of ruthenium systems, machine learning is beginning to make a significant impact. A recent study introduced the application of a Kolmogorov-Arnold Network (KAN) model to predict the mechanical and thermodynamic properties of elemental ruthenium. accscience.com This model, trained on density functional theory (DFT) data, demonstrated superior accuracy and computational efficiency compared to conventional machine learning models. accscience.com The KAN model accurately predicted properties such as elastic constants and thermal expansion coefficients, with discrepancies within 6% of experimental data. accscience.com

Furthermore, molecular dynamics simulations using this KAN-based potential were able to accurately capture the phase transitions of ruthenium, including the transition from a hexagonal close-packed (hcp) to a face-centered cubic (fcc) structure and the melting point. accscience.com This demonstrates the potential of MLPs to model complex dynamic phenomena in ruthenium-containing materials.

The general approach for developing MLPs involves several key steps:

Generation of a reference dataset: A comprehensive dataset of atomic configurations and their corresponding energies and forces is generated using a reliable quantum mechanical method like DFT. aip.org

Descriptor development: A set of descriptors, or "fingerprints," is used to represent the local atomic environment of each atom. These descriptors must be invariant to translations, rotations, and permutations of identical atoms. aip.org

Machine learning model training: A machine learning algorithm, such as a neural network, is trained to find a functional relationship between the descriptors and the atomic energies. aip.org

Validation: The trained MLP is validated by comparing its predictions to new quantum mechanical calculations and experimental data.

The application of MLPs to Ruthenium(II) complexes is an emerging area with great promise. By enabling large-scale simulations with quantum mechanical accuracy, MLPs can provide deeper insights into the catalytic activity, photophysical properties, and biological interactions of these important compounds.

Table 3: Machine Learning in Ruthenium Systems Modeling

Machine Learning ApproachSystemApplicationKey Advantage
Kolmogorov-Arnold Network (KAN) Elemental Ruthenium accscience.comPrediction of mechanical and thermodynamic properties; simulation of phase transitions. accscience.comSuperior accuracy and computational efficiency compared to conventional ML models. accscience.com
General MLPs Materials and molecular systems arxiv.orgaip.orgDevelopment of interatomic potentials for large-scale MD simulations. arxiv.orgaip.orgEnables simulations with near-quantum mechanical accuracy at a significantly lower computational cost. arxiv.org

Future Directions and Emerging Research Frontiers in Ruthenium Ii Chemistry

Development of Next-Generation Ruthenium(II) Catalysts with Enhanced Selectivity and Efficiency

The quest for more effective and selective Ruthenium(II) catalysts is a primary driver of current research. These efforts are largely centered on asymmetric catalysis and the activation of challenging chemical bonds.

A significant area of focus is the development of chiral Ru(II) catalysts for asymmetric hydrogenation. sioc-journal.cniupac.org The Binap-Ru(II) catalytic system, for instance, has been extensively studied for its ability to transfer chirality to a metal center, enabling highly enantioselective reactions. sioc-journal.cnresearchgate.net Research is ongoing to expand the range of substrates and improve reaction conditions and enantioselectivity for the synthesis of valuable organic molecules. sioc-journal.cn The development of new chiral ligands, such as C2-symmetric 2,4-disubstituted phosphetanes (CnrPHOS), has shown high efficiency in ruthenium-catalyzed asymmetric hydrogenations. iupac.org Additionally, "reverse-tethered" Ru(II) catalysts, where the ligand is linked to the η6-arene ring, have demonstrated improved stability and catalytic ability in asymmetric transfer hydrogenation. acs.org

Another critical frontier is the selective activation of C–H bonds. eurekaselect.commdpi.comresearchgate.net Ruthenium(II) catalysts are being engineered to functionalize sp2 and sp3 C-H bonds with greater precision. acs.orgnih.gov For example, Ru(II)-catalyzed C–H/N–O activation has been achieved with high chemoselectivity under remarkably mild conditions. acs.org Research is also exploring remote meta-selective C–H functionalization, a challenging but highly desirable transformation. rsc.org The development of catalysts that can perform these reactions in environmentally friendly solvents like water is a key aspect of making these processes more sustainable. researchgate.net Microwave-assisted C-H activation using ruthenium catalysts is also being explored to achieve shorter reaction times and greener synthetic pathways. eurekaselect.combenthamdirect.com

Table 1: Examples of Next-Generation Ruthenium(II) Catalysts and Their Applications

Catalyst System Application Key Features
Binap-Ru(II) Asymmetric Hydrogenation High enantioselectivity, stable chelation complexes. sioc-journal.cnresearchgate.net
[Ru(p-cymene)Cl₂]₂ / NaOAc C–H/N–O Activation High chemoselectivity, mild reaction conditions (25 °C). acs.org
CnrPHOS-Ru(II) Asymmetric Hydrogenation Electron-rich, C2-symmetric ligands, high efficiency. iupac.org
"Reverse-Tethered" Ru(II) Asymmetric Transfer Hydrogenation Increased stability, three-point ligand attachment. acs.org

Exploration of Ruthenium(II) in Quantum Materials and Technologies

The unique electronic and magnetic properties of Ruthenium(II) complexes make them promising candidates for applications in the burgeoning fields of quantum materials and technologies.

Researchers are investigating ruthenium-based materials for their potential as "quantum spin liquids," an exotic state of matter with disordered magnetic properties governed by quantum entanglement. scitechdaily.comtechnologynetworks.comtechexplorist.comsciencedaily.com The development of a novel ruthenium-based material with an open framework structure has provided a new avenue to explore the Kitaev quantum spin liquid state. technologynetworks.comtechexplorist.com This breakthrough could lead to the engineering of new magnetic properties for quantum applications. technologynetworks.com

Furthermore, Ruthenium(II) complexes are being explored for their use in quantum computing and optical data storage. A recently developed ruthenium-based complex can act as a three-state (ternary) molecular switch controlled by light and temperature. royce.ac.uk This ability to switch between three stable and reversible states opens up possibilities for creating more complex logic gates and higher-density data storage than traditional binary systems. royce.ac.uk

Integration of Ruthenium(II) Systems into Hybrid and Nanostructured Materials

The incorporation of Ruthenium(II) complexes into larger material architectures, such as hybrid and nanostructured materials, is a rapidly growing area of research. This integration aims to combine the unique properties of Ru(II) complexes with the structural and functional advantages of various scaffolds.

One significant application is in the development of drug delivery systems. nih.govnih.gov Nanostructured materials functionalized with Ruthenium(II) complexes are being designed for targeted cancer therapy. nih.govnih.govresearchgate.net These systems can enhance the stability and cellular uptake of the ruthenium complexes, leading to improved antitumor efficacy and reduced toxicity. nih.gov For example, mesoporous silica (B1680970) nanoparticles have been functionalized with photoactive Ru(II) complexes for use in photodynamic therapy. rsc.org

Ruthenium(II) complexes are also being integrated into materials for sensing and catalysis. Hybrid materials created by anchoring Ru(II) complexes to silica (SiO₂) have been prepared and characterized for their electronic properties. scilit.comrsc.org The development of reusable optical sensors for detecting metal ions, such as Cu(II), has been achieved by immobilizing Ru(II) complexes on titanium oxide surfaces. rsc.org Additionally, the incorporation of Ru(II) centers into fullerene compounds has led to a range of hybrid materials with potential applications in photovoltaics and catalysis, leveraging the electron-donating and -accepting properties of the respective components. researchgate.net Noncovalent composites of Ru(II) complexes and single-walled carbon nanotubes have also been developed for bimodal photothermal and photodynamic therapy. acs.org

Table 2: Examples of Ruthenium(II) in Hybrid and Nanostructured Materials

Material Type Ru(II) Complex Type Application
DNA Nanostructures Polypyridyl complex Targeted drug delivery. nih.gov
Mesoporous Silica Nanoparticles Photoactive polypyridyl complex Photodynamic therapy. rsc.org
Silica (SiO₂) Imine complex Hybrid catalytic material. scilit.comrsc.org
Titanium Oxide Surface (3-polyamino)phenanthroline complex Reusable optical sensor. rsc.org

Advanced Multiscale Modeling and AI-Driven Design of Ruthenium(II) Complexes

The complexity of Ruthenium(II) systems necessitates the use of advanced computational tools for their rational design and optimization. Multiscale modeling and artificial intelligence (AI) are emerging as indispensable approaches in this endeavor.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being used to study the electronic structure, optical properties, and reactivity of Ru(II) complexes. acs.orgresearchgate.net These studies provide fundamental insights that guide the experimental design of new photosensitizers for applications like dye-sensitized solar cells and photodynamic therapy. acs.orgscirp.orgnih.govacs.org For instance, computational assessments have been used to investigate the dual action of Ru(II) complexes as both photosensitizers and DNA intercalating agents. nih.govacs.org

Sustainable Chemistry Approaches with Ruthenium(II) Catalysis (e.g., CO2 Reduction)

Ruthenium(II) catalysts are at the forefront of research into sustainable chemical processes, particularly in the areas of carbon dioxide (CO₂) reduction and biomass conversion. researchgate.net

The catalytic conversion of CO₂ into valuable fuels and chemicals is a key strategy for mitigating climate change. mdpi.comrsc.org Ruthenium-based catalysts have shown high activity and selectivity for the hydrogenation of CO₂ to methane (B114726) (synthetic natural gas). mdpi.comrsc.org Research is focused on understanding the role of the catalyst support (e.g., TiO₂, ZrO₂, Al₂O₃) in enhancing catalytic performance. rsc.org Photocatalytic systems using Ru(II) complexes as photosensitizers are also being developed for CO₂ reduction to products like formate (B1220265) and carbon monoxide. acs.orgchemrxiv.org

In the realm of biomass conversion, Ru(II) catalysts are being employed to transform renewable feedstocks into valuable chemicals and biofuels. researchgate.net For example, ruthenium catalysts are effective for the hydrogenation of levulinic acid, a biomass-derived platform molecule, to γ-valerolactone (GVL), a versatile solvent and chemical intermediate. frontiersin.org Ruthenium(II) complexes are also used for the hydrogenation of other biomass derivatives like furfural. researchgate.net Furthermore, Ru(II)-catalyzed C-H functionalization reactions are being adapted for use in biomass-derived solvents such as γ-valerolactone, with oxygen as a green oxidant, producing only water as a byproduct. rsc.org These approaches highlight the potential of Ruthenium(II) catalysis to contribute to a more sustainable chemical industry. researchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Ruthenium(2+)
Binap
CnrPHOS
[Ru(p-cymene)Cl₂]₂
NaOAc
SiO₂
Cu(II)
Titanium oxide
RuO₂
CO₂
TiO₂
ZrO₂
Al₂O₃
γ-valerolactone
Furfural

Q & A

Q. What are the key spectroscopic techniques for characterizing Ruthenium(II) complexes, and how do they validate structural integrity?

Ruthenium(II) complexes are typically characterized using UV-vis spectroscopy, FTIR, cyclic voltammetry, and NMR. For example, FTIR can confirm ligand coordination by identifying shifts in vibrational modes of functional groups (e.g., NCS stretching in [Ru(N-P)₂(NCS)₂] at ~2100 cm⁻¹) . UV-vis spectroscopy is critical for studying electronic transitions and DNA-binding interactions via hypochromic shifts or isosbestic points . Cyclic voltammetry provides redox potential data, essential for understanding electron-transfer mechanisms in catalytic or biological applications .

Q. How should researchers design experiments to assess the cytotoxicity of Ruthenium(II) complexes against cancer cells?

Standard protocols involve dose-response assays (e.g., MTT or SRB) to determine IC₅₀ values. For instance, [Ru(N-P)₂(NCS)₂] showed selective cytotoxicity against MCF-7 cells (IC₅₀ = 7.56 µg/mL) vs. normal MRC-5 cells (IC₅₀ = 576.6 µg/mL) . Include caspase-3 activation assays to confirm apoptosis induction, using ELISA kits for quantitative analysis . Normalize data with controls and replicate experiments (n ≥ 3) to ensure statistical validity (e.g., ANOVA with Tukey’s post-hoc tests) .

Q. What criteria define a "novel" Ruthenium(II) complex, and how can reproducibility be ensured?

Novelty requires structural uniqueness (e.g., new ligands or coordination geometry) and unreported biological/catalytic properties. For synthesis, follow detailed protocols: e.g., reacting dichloro(p-cymene)ruthenium(II) dimer with 5-fluorouracil derivatives under inert conditions . Reproducibility demands strict documentation of solvent purity, temperature, and reaction times. Share crystallographic data (CCDC numbers) or spectroscopic fingerprints (e.g., ¹H NMR δ values) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in DNA-binding data between Ruthenium(II) complexes?

Contradictions may arise from differing intercalation modes (e.g., classical vs. metalloinsertion) or experimental conditions (e.g., buffer ionic strength). Use multiple techniques: UV-vis for binding constant (Kb) calculations, cyclic voltammetry for redox changes upon DNA interaction, and viscosity measurements to distinguish groove-binding from intercalation . Compare results with literature benchmarks (e.g., [Ru(bpy)₂(dppz)]²⁺ as a DNA "light-switch" complex) .

Q. What strategies optimize the selectivity of Ruthenium(II) complexes for cancer cells over healthy cells?

Ligand design is critical. Hydrophobic ligands (e.g., diphenylphosphinoquinoline) enhance cellular uptake via membrane diffusion, while targeting moieties (e.g., folate) can exploit receptor overexpression . Assess selectivity using paired cell lines (e.g., MCF-7 vs. MRC-5) and validate mechanisms via ROS generation assays or mitochondrial membrane potential measurements .

Q. How do ligand field effects influence the photophysical and catalytic properties of Ruthenium(II) polypyridyl complexes?

Strong-field ligands (e.g., 2,2′-bipyridine) stabilize low-spin d⁶ configurations, increasing metal-to-ligand charge transfer (MLCT) lifetimes for applications in photocatalysis . Use time-resolved emission spectroscopy to quantify excited-state lifetimes. For catalytic studies (e.g., water oxidation), correlate turnover frequency (TOF) with ligand π-accepting ability .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC₅₀ values. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests). For multi-group comparisons, apply ANOVA with corrections for multiple testing (e.g., Tukey’s HSD) .

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic characterization data?

Cross-validate using complementary techniques. For example, if X-ray diffraction suggests octahedral geometry but FTIR shows unexpected ligand coordination, re-examine synthesis conditions for ligand scrambling or solvent effects . Deposit raw data in repositories (e.g., Cambridge Structural Database) for peer validation .

Emerging Research Directions

Q. What recent advancements in ligand design have expanded the biomedical applications of Ruthenium(II) complexes?

Hybrid ligands combining anticancer agents (e.g., 5-fluorouracil) with Ru(II) centers show dual therapeutic and diagnostic potential ("theranostics") . Explore photoactivatable prodrugs triggered by visible light, minimizing off-target toxicity .

Q. How can machine learning models predict the biological activity of novel Ruthenium(II) complexes?

Train models on datasets incorporating structural descriptors (e.g., ligand denticity, Ru-N bond lengths) and bioactivity data (e.g., IC₅₀, logP). Validate predictions with high-throughput screening assays .

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